molecular formula C20H36O3 B12296451 Erythroxytriol P

Erythroxytriol P

Cat. No.: B12296451
M. Wt: 324.5 g/mol
InChI Key: OBDGLMHTEAXTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythroxytriol P is a useful research compound. Its molecular formula is C20H36O3 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

1-(8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl)ethane-1,2-diol

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3

InChI Key

OBDGLMHTEAXTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

The Origin and Scientific Profile of Erythroxytriol P: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythroxytriol P is a naturally occurring diterpenoid first isolated from the heartwood of Erythroxylum monogynum Roxb. Contrary to some database entries that erroneously classify it as a tropane alkaloid, this compound possesses an ent-atisane skeleton, a distinct tetracyclic diterpene framework. This guide provides a comprehensive overview of the origin, chemical properties, and the broader biological context of this compound, addressing the initial ambiguity surrounding its chemical nature. While specific bioactivity studies on this compound are not available in the current body of scientific literature, this document summarizes the known biological activities of extracts from its source organism, Erythroxylum monogynum, and the general bioactivities associated with the ent-atisane class of diterpenoids. Detailed experimental protocols for its isolation and complete spectroscopic data from the primary literature are limited; however, a generalized methodology for the isolation of diterpenoids from Erythroxylum species is presented.

Introduction and Origin

This compound was first reported in the scientific literature in 1967 by J. D. Connolly and colleagues in the Journal of the Chemical Society C. The compound was isolated from the heartwood of Erythroxylum monogynum, a plant species belonging to the Erythroxylaceae family.[1] Initial confusion in some chemical databases has led to the misclassification of this compound as a tropane alkaloid, likely due to the prevalence of cocaine and related compounds in other species of the Erythroxylum genus. However, its structural elucidation confirmed it to be a C20 diterpenoid with an ent-atisane backbone.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₀H₃₆O₃[2][3]
Molecular Weight 324.5 g/mol [2][3]
CAS Number 7121-99-5[3][4]
Chemical Class ent-Atisane DiterpenoidInferred from primary literature
Natural Source Erythroxylum monogynum (heartwood)[1]
Also reported in Sapium discolor[2][3]

Experimental Protocols

While the detailed experimental protocol from the original 1967 publication is not readily accessible, a general procedure for the isolation of diterpenoids from the heartwood of Erythroxylum species can be outlined as follows. This protocol is based on common phytochemical extraction and separation techniques.

A. General Protocol for the Isolation of Diterpenoids from Erythroxylum Heartwood

  • Preparation of Plant Material: The heartwood of Erythroxylum monogynum is collected, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with a non-polar solvent, such as n-hexane or petroleum ether, to isolate lipophilic compounds, including diterpenoids. This is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking over several days.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography or by preparative TLC to yield the pure diterpenoids.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for natural product isolation and the biosynthetic pathway for the core skeleton of this compound.

G cluster_0 Extraction and Isolation cluster_1 Structure Elucidation A Dried & Powdered Erythroxylum monogynum Heartwood B Solvent Extraction (e.g., n-hexane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions D->E F Purification (e.g., Prep. TLC) E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Structure Determination H->I

Generalized workflow for the isolation and characterization of this compound.

G A Geranylgeranyl Pyrophosphate (GGPP) B ent-Copalyl Diphosphate A->B Class II Diterpene Cyclase C ent-Sandaracopimaradiene B->C Class I Diterpene Synthase D ent-Atisir-16-ene C->D Rearrangement E ent-Atisane Skeleton D->E Further Rearrangements

Biosynthetic pathway to the ent-atisane skeleton.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of pure this compound. However, studies on the crude extracts of Erythroxylum monogynum and the general class of ent-atisane diterpenoids provide some context for its potential biological relevance.

A. Bioactivity of Erythroxylum monogynum Extracts

Extracts from various parts of Erythroxylum monogynum have been investigated for a range of pharmacological activities. It is important to note that these activities are due to the complex mixture of phytochemicals present in the extracts and cannot be attributed to this compound alone. Reported activities include:

  • Antimicrobial activity: Leaf extracts have shown potential against various microorganisms.[5][6]

  • Antioxidant activity: Both aqueous and ethanolic leaf extracts have demonstrated antioxidant properties.[7][8]

  • Hepatoprotective activity: Methanolic leaf extracts have shown protective effects against paracetamol-induced liver toxicity in animal models.

  • Antidiabetic activity: Chloroform fractions of the plant have been reported to control blood glucose levels in diabetic rats.[9]

  • Antitumor and Cytotoxic activity: Methanolic extracts have exhibited cytotoxic activity against brine shrimp and antitumor activity in a carrot disc bioassay.[5]

B. General Bioactivity of ent-Atisane Diterpenoids

The ent-atisane class of diterpenoids, to which this compound belongs, is known for a variety of biological activities. While these are not specific to this compound, they indicate the potential pharmacological relevance of this structural class. These activities include:

  • Cytotoxic and Antitumor activity

  • Antibacterial and Antifungal activity

  • Anti-inflammatory activity

  • Antiviral activity

Conclusion and Future Directions

This compound is an ent-atisane diterpenoid originating from Erythroxylum monogynum. The initial misclassification as a tropane alkaloid has been clarified through a review of the available literature. While its physicochemical properties are documented, a significant gap exists in the scientific knowledge regarding its specific biological activities and its potential role in any signaling pathways. The bioactivities observed in the crude extracts of Erythroxylum monogynum and the broader ent-atisane class of compounds suggest that this compound could be a valuable subject for future pharmacological investigation. Further research is warranted to isolate sufficient quantities of this compound for comprehensive bioactivity screening and to explore its potential therapeutic applications.

References

In-Depth Technical Guide to the Chemical Structure of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring diterpenoid that has been isolated from various plant species, including those from the Erythroxylum and Sapium genera. Its chemical structure, first elucidated in the 1960s, is characterized by a complex tetracyclic ring system. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and a summary of its reported biological context. Due to the historical nature of the primary literature, detailed modern spectroscopic data and extensive biological activity studies are limited. This document compiles the available information to serve as a foundational resource for researchers interested in this natural product.

Chemical Structure and Properties

This compound is a diterpenoid with the molecular formula C₂₀H₃₆O₃ and a molecular weight of approximately 324.5 g/mol . Its structure is based on a complex tetracyclic hydrocarbon skeleton. The initial structural elucidation was reported by Connolly et al. in 1966, who isolated the compound from Erythroxylum monogynum[1][2]. It has also been identified in Erythroxylum cuneatum and Sapium discolor.

The systematic name for this compound is not consistently used in the literature, with various nomenclature systems applied over the years. However, its CAS number is 7121-99-5, providing a definitive identifier.

Key Structural Features:

  • Tetracyclic Diterpene Core: The molecule is built upon a four-ring system, which is a common structural motif in diterpenoids.

  • Three Hydroxyl Groups: The "triol" designation in its name indicates the presence of three hydroxyl (-OH) groups, which contribute to its polarity and potential for hydrogen bonding.

  • Stereochemistry: The molecule contains multiple stereocenters, leading to a specific three-dimensional conformation that is crucial for its biological activity.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂₀H₃₆O₃
Molecular Weight ~324.5 g/mol
CAS Number 7121-99-5
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Spectroscopic Data

Detailed, modern spectroscopic data for this compound is not widely available in publicly accessible literature. The original structure elucidation was based on techniques available in the 1960s, which primarily included classical chemical degradation methods and early forms of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for this compound are not readily found in current databases.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for O-H stretching from the hydroxyl groups (typically in the region of 3200-3600 cm⁻¹) and C-H stretching from the aliphatic backbone (typically in the region of 2850-3000 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound are described in the original 1966 publication by Connolly et al. The general procedure involves the extraction of the plant material with organic solvents, followed by chromatographic separation to purify the compound.

A generalized workflow for the isolation of natural products like this compound is depicted below.

experimental_workflow plant_material Plant Material (e.g., Erythroxylum monogynum) extraction Solvent Extraction (e.g., with methanol or chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification erythroxytriol_p Pure this compound purification->erythroxytriol_p

Figure 1: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of recent, detailed studies on the biological activity of pure this compound. Some early reports suggested potential "cocaine-like activity," likely due to its isolation from Erythroxylum species, which are known for producing tropane alkaloids. However, it is important to note that this compound is a diterpenoid and structurally distinct from cocaine.

No specific signaling pathways modulated by this compound have been elucidated in the available literature. Research on the biological effects of diterpenoids as a class suggests a wide range of potential activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, without specific studies on this compound, any such activities remain speculative.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like this compound.

logical_relationship compound This compound in_vitro In Vitro Assays compound->in_vitro  Test cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) in_vitro->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial in_vivo In Vivo Models in_vitro->in_vivo  Inform pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) in_vivo->pathway_analysis  Lead to

Figure 2: Logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a structurally interesting natural product whose biological potential remains largely unexplored with modern techniques. The foundational work from the 1960s provides a basis for its chemical identity, but there is a clear need for re-isolation or synthesis of this compound to enable comprehensive spectroscopic characterization and a thorough investigation of its pharmacological properties. Future research should focus on:

  • Total Synthesis: A successful total synthesis would provide a reliable source of this compound for research purposes.

  • Full Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction studies are necessary to unequivocally confirm its structure and stereochemistry.

  • Biological Screening: A broad-based biological screening of pure this compound against various cell lines and microbial strains is warranted to identify any significant cytotoxic, anti-inflammatory, or antimicrobial activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying signaling pathways and molecular targets would be crucial.

This technical guide serves as a starting point for researchers, highlighting both what is known and the significant knowledge gaps that exist for this compound.

References

In-Depth Technical Guide: Erythroxytriol P (CAS Number 7121-99-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, identified by CAS number 7121-99-5, is a diterpenoid natural product. Its alternative chemical name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol. This compound belongs to the pimarane class of terpenoids and has been isolated from plant species such as Erythroxylum cuneatum and Sapium discolor.[1] Preliminary information suggests that this compound may possess biological activities, including potential cocaine-like effects and an influence on neurotransmitter systems, as well as antioxidant properties.[1] This document provides a comprehensive summary of the currently available technical information for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the known information.

PropertyValueSource
CAS Number 7121-99-5Multiple Sources
Molecular Formula C₂₀H₃₆O₃[1]
Molecular Weight 324.5 g/mol [1]
Appearance PowderVendor Information
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneVendor Information
Quantitative Solubility Not available

Spectroscopic Data

Biological Activity and Mechanism of Action

The biological profile of this compound is not extensively characterized. Available information suggests two potential areas of activity:

  • Neurological Activity : Some sources indicate that this compound may exhibit "cocaine-like activity" and has the potential to influence neurotransmitter systems.[1] This suggests a possible interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). However, direct experimental evidence of these interactions is currently lacking.

  • Antioxidant Activity : There are mentions of potential antioxidant properties, which is a common characteristic of phenolic and terpenoid compounds isolated from plants. The specific mechanisms by which this compound may exert antioxidant effects have not been elucidated.

Hypothetical Signaling Pathway: Interaction with Dopamine Transporter

Based on the suggestion of "cocaine-like activity," a hypothetical mechanism of action could involve the inhibition of the dopamine transporter (DAT). This would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Erythroxytriol_P This compound Erythroxytriol_P->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activation

Hypothetical inhibition of dopamine reuptake by this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and biological analysis of this compound are not detailed in the available literature. However, general methodologies for similar compounds can be adapted by researchers.

General Protocol for Diterpenoid Extraction and Purification from Plant Material

This protocol provides a general workflow for the isolation of diterpenoids like this compound from a plant source.

  • Plant Material Preparation : The dried and powdered plant material (e.g., bark of Erythroxylum cuneatum) is subjected to extraction.

  • Extraction : Maceration or Soxhlet extraction is performed using a series of solvents with increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and methanol to extract compounds of varying polarities.

  • Fractionation : The crude extract is fractionated using techniques like column chromatography over silica gel or alumina. A solvent gradient is used to elute fractions with different chemical profiles.

  • Purification : Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often with a reverse-phase column.

  • Structure Elucidation : The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

G Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions Purification Preparative TLC or HPLC Fractions->Purification Pure_Compound Purified this compound Purification->Pure_Compound Analysis Structural Analysis (NMR, MS, IR) Pure_Compound->Analysis

General workflow for extraction and purification of diterpenoids.
General Protocol for Ozonolysis of an Aromatic Ketone

A synthetic route to this compound has been suggested via the ozonolysis of 2-hydroxy-3-phenylacetophenone.[1] While a specific protocol is not available, a general procedure for ozonolysis is outlined below.

  • Dissolution : The starting material (e.g., 2-hydroxy-3-phenylacetophenone) is dissolved in an appropriate solvent, typically a mixture of methanol and dichloromethane, and cooled to a low temperature (e.g., -78 °C).

  • Ozonolysis : A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).

  • Work-up : The reaction mixture is purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. A reducing agent is then added to quench the ozonide intermediate.

    • Reductive Work-up : For the formation of aldehydes or ketones, reagents such as dimethyl sulfide or zinc dust are used.

    • Oxidative Work-up : For the formation of carboxylic acids, hydrogen peroxide is typically used.

  • Purification : The product is isolated and purified from the reaction mixture using standard techniques such as extraction, chromatography, and recrystallization.

General Protocol for In Vitro Antioxidant Activity Assays

To investigate the potential antioxidant properties of this compound, several in vitro assays can be employed.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds.

  • Ferric Reducing Antioxidant Power (FRAP) Assay : This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.

Conclusion

This compound (CAS 7121-99-5) is a diterpenoid of interest due to its potential neurological and antioxidant activities. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, spectroscopic characterization, and detailed biological mechanisms. The information presented in this guide is based on the limited data currently available. Further research, including chemical synthesis, purification, and comprehensive biological evaluation, is necessary to fully characterize this compound and validate its potential for drug development and other scientific applications. Researchers are encouraged to utilize the general protocols provided as a starting point for their investigations into this compound.

References

A Technical Whitepaper on the Putative Biosynthetic Pathway of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Erythroxytriol P has not been experimentally elucidated to date. The following guide presents a hypothetical pathway based on established principles of diterpenoid biosynthesis in plants. All information regarding the specific pathway should be considered putative and requires experimental validation.

Introduction to this compound

This compound is a diterpenoid natural product isolated from species of the Erythroxylum genus, such as Erythroxylum monogynum, and has also been found in Sapium discolor.[1] With a chemical formula of C20H36O3, its structure is based on a tricyclic diterpene skeleton.[1][2] Specifically, its systematic name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, indicating a pimarane-type carbon skeleton. Pimarane diterpenoids are a large class of natural products known for a range of biological activities, making their biosynthetic pathways a subject of significant interest.

Proposed Core Biosynthetic Pathway of this compound

The biosynthesis of diterpenoids in plants universally originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (MEP) pathway in plastids. The biosynthesis of the this compound core structure can be conceptually divided into two main stages: the cyclization of GGPP to form the characteristic pimarane skeleton, and the subsequent oxidative modifications to yield the final product.

The formation of the tricyclic pimarane skeleton from the linear GGPP precursor is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process is generally a two-step reaction involving two distinct diTPSs or a single bifunctional enzyme.

  • Protonation and Initial Cyclization: The pathway begins with the protonation-initiated cyclization of GGPP, catalyzed by a class II diTPS. This enzyme facilitates the formation of a bicyclic intermediate, (+)-copalyl pyrophosphate ((+)-CPP).

  • Secondary Cyclization: A class I diTPS then catalyzes the ionization of the pyrophosphate group from (+)-CPP, leading to a series of rearrangements and the formation of the pimaradienyl cation. Deprotonation of this cation yields a stable pimaradiene scaffold, such as pimara-8(14),15-diene. The specific pimaradiene isomer formed will depend on the specific diTPS enzyme.

Following the formation of the pimarane hydrocarbon skeleton, a series of post-cyclization modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the molecule. For this compound, this would involve three separate hydroxylation events at C-5, C-15, and C-16. The precise order of these oxidative steps is currently unknown and would need to be determined experimentally.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from GGPP to this compound.

Erythroxytriol_P_Biosynthesis precursor precursor intermediate intermediate final_product final_product enzyme enzyme GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Pyrophosphate ((+)-CPP) GGPP->CPP Class II diTPS Pimaradiene Pimaradiene Skeleton CPP->Pimaradiene Class I diTPS Intermediate_OH1 Hydroxylated Pimaradiene Intermediate 1 Pimaradiene->Intermediate_OH1 CYP450 Intermediate_OH2 Hydroxylated Pimaradiene Intermediate 2 Intermediate_OH1->Intermediate_OH2 CYP450 Erythroxytriol_P This compound Intermediate_OH2->Erythroxytriol_P CYP450

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

As the biosynthetic pathway for this compound has not been studied, there is no quantitative data available regarding enzyme kinetics, reaction yields, or in vivo metabolite concentrations.

Data TypeValueReference
Enzyme KineticsNot availableN/A
Intermediate ConcentrationsNot availableN/A
Product YieldNot availableN/A
Gene Expression LevelsNot availableN/A

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach, combining bioinformatics, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments that would be essential in this process.

This experiment aims to identify candidate diTPS and CYP genes involved in the pathway by analyzing gene expression in this compound-producing tissues.

Experimental Workflow Diagram

Transcriptome_Workflow start_end start_end process process data data start Plant Tissue Collection (e.g., Erythroxylum monogynum) rna_extraction Total RNA Extraction start->rna_extraction library_prep mRNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis (de novo assembly, annotation, differential expression) sequencing->data_analysis candidate_genes Candidate diTPS and CYP Genes data_analysis->candidate_genes

Caption: Workflow for identifying candidate biosynthetic genes.

Detailed Protocol:

  • Tissue Collection: Collect tissues from Erythroxylum monogynum that are actively producing this compound (e.g., young leaves, bark) and a control tissue with low or no production.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) and assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: Prepare mRNA sequencing libraries from the high-quality RNA samples. Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts to identify putative diTPSs and CYPs based on sequence homology to known enzymes.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated in the this compound-producing tissue.

    • Prioritize candidate genes for functional characterization.

This experiment is designed to confirm the enzymatic function of the candidate diTPSs and CYPs identified from the transcriptome analysis.

Experimental Workflow Diagram

Enzyme_Assay_Workflow process process product product gene_cloning Clone Candidate Gene into Expression Vector heterologous_expression Heterologous Expression (e.g., E. coli, Yeast) gene_cloning->heterologous_expression protein_purification Purify Recombinant Enzyme heterologous_expression->protein_purification enzyme_assay In Vitro Enzyme Assay with Substrate(s) protein_purification->enzyme_assay product_analysis Product Analysis (GC-MS, LC-MS) enzyme_assay->product_analysis confirmed_function Confirmed Enzyme Function product_analysis->confirmed_function

Caption: Workflow for in vitro enzyme functional characterization.

Detailed Protocol:

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequence of a candidate gene from cDNA.

    • Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

    • Transform the expression construct into a suitable host strain.

  • Protein Expression and Purification:

    • Induce protein expression in the heterologous host.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • For a candidate diTPS, incubate the purified enzyme with GGPP in a suitable buffer.

    • For a candidate CYP, incubate the enzyme (often as microsomes from yeast expression) with the product of the diTPS reaction (the pimaradiene skeleton) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

  • Product Identification:

    • Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the product mass spectra and retention times with those of authentic standards, if available, or with published data.

By following these experimental protocols, researchers can systematically identify and characterize the enzymes responsible for the biosynthesis of this compound, thereby validating and refining the putative pathway presented in this guide.

References

In-depth Pharmacological Analysis of Erythroxytriol P Remains Elusive Due to Scarcity of Research Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of in-depth pharmacological data for the natural compound Erythroxytriol P (CAS 7121-99-5). Despite its identification and chemical characterization, detailed experimental studies elucidating its specific biological effects, mechanism of action, and potential therapeutic applications are not publicly available. This absence of research prevents the creation of a detailed technical guide as requested.

This compound, also known by its chemical name (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, is a diterpenoid compound that has been isolated from plant species such as Erythroxylum cuneatum and Sapium discolor. Structurally, it is recognized as a complex molecule with potential for biological activity.

Some sources indicate that this compound may be considered a controlled substance in certain regions and suggest it could be a precursor in the synthesis of cocaine, potentially exhibiting some cocaine-like activities.[1] However, these statements are not substantiated by published pharmacological studies. The recurring sentiment in the available information is that "detailed studies are necessary to fully understand its properties and potential uses," underscoring the current void in research.[1]

Limitations in Available Data:

Our extensive search for quantitative data, such as IC50 values from bioassays, dose-response curves, or in vivo efficacy data, yielded no results. Furthermore, there is no information available regarding the compound's effects on specific cellular signaling pathways, which is a critical component for understanding its mechanism of action. The core requirements for an in-depth technical guide, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be met due to the foundational scientific research being unavailable.

At present, the scientific community has not published the requisite data to support the development of an in-depth technical guide or whitepaper on the pharmacological effects of this compound. The compound is known chemically, but its biological activities and pharmacological profile remain largely unexplored. Therefore, any attempt to generate the requested content would be speculative and not based on factual, verifiable scientific evidence. Further research, including in vitro and in vivo studies, is essential to determine the pharmacological properties of this compound before a comprehensive technical document can be produced for the scientific and drug development communities.

References

Unraveling the Enigmatic Mechanism of Erythroxytriol P: A Review of Current Theories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erythroxytriol P, a natural product identified with the CAS number 7121-99-5, has emerged as a compound of interest within the scientific community.[1] Belonging to the class of erythroxyl compounds, it is derived from plants of the Erythroxylum genus, notably Erythroxylum cuneatum, and has also been isolated from Sapium discolor.[1][2] While research is ongoing, the precise mechanism of action of this compound remains largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of its potential biological activities and theoretical mechanisms of action based on available literature.

Chemical and Biological Profile

This compound is a diterpenoid with the molecular formula C₂₀H₃₆O₃.[1] Its structure is characterized by a tropane skeleton, which it shares with cocaine, but it lacks the benzoyl group.[1] The presence of hydroxyl groups in its molecular structure contributes to its solubility and reactivity.[1]

Theories on Mechanism of Action

The scientific literature on the specific mechanism of action of this compound is sparse. However, based on its chemical structure and origin, several theories have been proposed.

1. Influence on Neurotransmitter Systems:

The most prominent theory suggests that this compound may exhibit biological activity by influencing neurotransmitter systems.[1] This hypothesis is largely based on its structural similarity to other compounds from the Erythroxylum genus, which are known for their psychoactive properties.[1]

2. Cocaine-Like Activity and Precursor Theory:

Some research indicates that this compound possesses cocaine-like activity and is believed to be a potential precursor for cocaine.[1] This suggests that its mechanism of action could involve interactions with dopamine, serotonin, and norepinephrine transporters, similar to cocaine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. However, detailed studies confirming this are lacking.

3. Potential Uncategorized Biological Activities:

As a natural product, this compound's biological activities may extend to various other fields, including biochemistry and pharmacology.[1] Ongoing research is required to fully understand its properties and potential therapeutic or toxicological effects.

Quantitative Data Summary

A comprehensive review of the available scientific literature did not yield any quantitative data regarding the mechanism of action of this compound. Studies detailing binding affinities, IC50 values, or other quantitative measures of its biological activity are not present in the public domain.

Key Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not available in the reviewed literature. While one source mentions its synthesis via ozonolysis of 2-hydroxy-3-phenylacetophenone, protocols for in vitro or in vivo studies to elucidate its pharmacological effects are not described.[1]

Signaling Pathways and Logical Relationships

Due to the limited understanding of its mechanism of action, no specific signaling pathways for this compound have been described in the scientific literature. The creation of a detailed signaling pathway diagram is therefore not possible at this time.

To illustrate the hypothetical relationship based on the precursor theory, a logical diagram is presented below.

Erythroxytriol_P_Hypothetical_Pathway This compound This compound Biosynthetic Pathway Biosynthetic Pathway This compound->Biosynthetic Pathway Precursor? Cocaine Cocaine Biosynthetic Pathway->Cocaine Neurotransmitter Transporters (DAT, SERT, NET) Neurotransmitter Transporters (DAT, SERT, NET) Cocaine->Neurotransmitter Transporters (DAT, SERT, NET) Inhibition Increased Synaptic Neurotransmitters Increased Synaptic Neurotransmitters Neurotransmitter Transporters (DAT, SERT, NET)->Increased Synaptic Neurotransmitters Leads to

Hypothetical relationship of this compound as a precursor to cocaine.

Conclusion

The current body of scientific knowledge regarding the mechanism of action of this compound is in its infancy. While its chemical structure and origin provide clues to its potential biological activities, particularly its influence on neurotransmitter systems, these theories are yet to be substantiated by rigorous experimental data. Further research, including in vitro binding assays, in vivo pharmacological studies, and clinical trials, is imperative to fully elucidate the mechanism of action of this intriguing natural compound. Drug development professionals should note the regulatory considerations that may be associated with compounds like this compound, given their potential psychoactive properties.[1]

References

A Technical Review of Diterpenoids from Erythroxylum Species: Phytochemistry and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythroxylum, comprising approximately 230 species, is a rich source of diverse secondary metabolites, most notably tropane alkaloids like cocaine. However, beyond these well-known compounds, Erythroxylum species produce a wide array of diterpenoids with complex chemical structures and significant, yet underexplored, biological activities. This technical guide provides a comprehensive review of the diterpenoids isolated from this genus, summarizing the current knowledge on their chemical diversity, and presenting generalized experimental procedures for their study. This document also delves into the potential pharmacological significance of these compounds by examining the biological activities and signaling pathways associated with their core skeletal types, offering a foundation for future research and drug discovery initiatives.

Chemical Diversity of Diterpenoids in Erythroxylum

Plants of the Erythroxylum genus are prolific producers of diterpenoids, with extensive studies dating back to the 1960s.[1] To date, at least 11 different diterpene skeletons have been identified from various Erythroxylum species.[1][2] These are broadly classified into bicyclic, tricyclic, and tetracyclic diterpenes.[1][2] The primary classes of diterpenoids identified from Erythroxylum species are summarized below.

Tetracyclic Diterpenoids

This is the most abundant class of diterpenoids found in the genus.

  • ent-Beyeranes: Erythroxylum is a particularly rich source of ent-beyerene diterpenes, with over 20 derivatives identified from at least nine species.[1][2] Notably, diterpenoids from Erythroxylum australe are predominantly of the ent-beyerene type.[1][2]

  • ent-Kauranes: Seven ent-kaurane diterpenes have been isolated and identified from Erythroxylum plants.[1] This class of diterpenoids is of significant interest as ent-kaurene is a critical intermediate in the biosynthesis of gibberellin plant hormones.[1]

  • Devadares: First discovered in Erythroxylum monogynum, eight devadarane derivatives have been reported from five species within the genus.[1][2]

  • Ryanodanes: Though rare, two ryanodane-type diterpenoids, ryanodanol and 14-O-methyl-ryanodanol, have been isolated from Erythroxylum passerinum and Erythroxylum nummularia.[1][2] These compounds possess a complex skeletal structure.[1][2]

Bicyclic and Tricyclic Diterpenoids

While less common than the tetracyclic types, several bicyclic and tricyclic diterpenoids have also been characterized.

  • ent-Labdanes: Six ent-labdane derivatives have been isolated from nine Erythroxylum species.[1][2]

  • Rosanes and 4,5-seco-Rosanes (Pictanes): Rosane-type diterpenoids have been identified in several species. A novel bicyclic skeleton, named pictane (a 4,5-seco-rosane), was discovered in Erythroxylum pictum.[1][2]

  • Abietanes, Pimaranes, and Dolarbranes: A number of tricyclic diterpenes, including three abietanes from E. suberosum and two pimaranes from E. cuneatum, have been reported.[1][2]

Quantitative Data Summary

While a comprehensive quantitative analysis with yields and detailed spectroscopic data for every isolated diterpenoid is beyond the scope of publicly available literature, the following tables summarize the known diterpenoids isolated from various Erythroxylum species, categorized by their skeletal type. This provides a clear overview for comparative purposes.

Table 1: Tetracyclic Diterpenoids from Erythroxylum Species

Diterpenoid ClassNumber of DerivativesKey SpeciesReferences
ent-Beyeranes> 20E. australe, E. monogynum, E. betulaceum[1][2]
ent-Kauranes7E. barbatum, E. suberosum[1]
Devadares8E. monogynum, E. barbatum[1][2][3]
Ryanodanes2E. passerinum, E. nummularia[1][2]

Table 2: Bicyclic and Tricyclic Diterpenoids from Erythroxylum Species

Diterpenoid ClassNumber of DerivativesKey SpeciesReferences
ent-Labdanes6E. pictum, E. betulaceum[1][2]
Rosanes~8E. barbatum, E. pictum[1][2]
4,5-seco-Rosanes (Pictanes)6E. pictum[1][2]
Abietanes3E. suberosum[1][2]
Pimaranes2E. cuneatum[1][2]
Dolarbranes~8E. monogynum, E. pictum[1][2]

Experimental Protocols: A Generalized Approach

Detailed experimental protocols are specific to each research study. However, a generalized workflow for the isolation and structure elucidation of diterpenoids from Erythroxylum species can be outlined. This workflow is standard for natural product chemistry.

General Experimental Workflow

G cluster_extraction 1. Extraction cluster_fractionation 2. Fractionation & Purification cluster_elucidation 3. Structure Elucidation cluster_bioassay 4. Bioactivity Screening plant_material Dried & Powdered Plant Material (e.g., leaves, stems, roots) extraction Solvent Extraction (e.g., maceration or Soxhlet with - Hexane - Dichloromethane - Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) crude_extract->partition column Column Chromatography (Silica Gel or Sephadex) - Gradient Elution partition->column Fractions hplc Preparative HPLC (Normal or Reversed-Phase) column->hplc Semi-pure Fractions pure_compounds Isolated Pure Diterpenoids hplc->pure_compounds spectroscopy Spectroscopic Analysis - 1D NMR (¹H, ¹³C) - 2D NMR (COSY, HMQC, HMBC) - Mass Spectrometry (HR-MS) - IR & UV Spectroscopy pure_compounds->spectroscopy xray X-ray Crystallography (for crystalline compounds) pure_compounds->xray bioassays Biological Assays - Cytotoxicity (e.g., MTT assay) - Anti-inflammatory (e.g., NO inhibition) - Antimicrobial, etc. pure_compounds->bioassays structure Determined Chemical Structure spectroscopy->structure xray->structure

Generalized workflow for diterpenoid isolation and characterization.

Key Methodologies:

  • Extraction: The air-dried and powdered plant material (e.g., roots, stems) is typically extracted exhaustively with organic solvents of increasing polarity, such as hexane, dichloromethane, and methanol, often using maceration or Soxhlet apparatuses.

  • Isolation and Purification: The resulting crude extracts are subjected to a series of chromatographic techniques to isolate individual compounds.

    • Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., hexane, ethyl acetate, n-butanol, and water) to achieve a preliminary separation based on polarity.

    • Column Chromatography (CC): Fractions from partitioning are further separated using column chromatography, typically with silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on either normal-phase or reversed-phase columns.

  • Structure Elucidation: The structures of the purified diterpenoids are determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

    • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural and stereochemical information.

Potential Signaling Pathways and Biological Activities

While pharmacological investigations of diterpenes isolated specifically from Erythroxylum species are still limited, the biological activities of the major diterpenoid classes found in this genus have been studied from other plant sources. These findings provide a strong indication of their potential therapeutic applications and the signaling pathways they may modulate.

Anticancer and Cytotoxic Potential
  • ent-Kaurane Diterpenoids: This class is well-known for its anticancer properties.[4] Their mechanism of action often involves the induction of apoptosis through the modulation of the BCL-2 protein family (e.g., BAX and BCL-2), leading to the activation of caspases.[4] They can also induce cell cycle arrest by regulating proteins such as p53 and various cyclins.[4] Furthermore, some ent-kauranes can induce other forms of cell death, like ferroptosis, by disrupting the intracellular redox system.[5]

  • ent-Beyerane and Labdane Diterpenoids: Certain derivatives from these classes have also demonstrated potent cytotoxic activity against various human cancer cell lines.[6] The anticancer action of some labdane diterpenes has been linked to the activation of the MAPK signaling pathway, specifically through the stimulation of ERK and JNK phosphorylation, which subsequently triggers the intrinsic apoptotic pathway.[1]

G cluster_diterpenoids Diterpenoids (e.g., ent-Kaurane, Labdane) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes diterpenoid ent-Kaurane or Labdane Diterpenoid mapk MAPK Pathway (ERK/JNK) diterpenoid->mapk Activates nfkb NF-κB Pathway diterpenoid->nfkb Inhibits apoptosis_proteins Apoptosis Regulators (Bcl-2 family, p53) diterpenoid->apoptosis_proteins Modulates apoptosis Apoptosis (Programmed Cell Death) mapk->apoptosis inflammation ↓ Inflammation (↓ NO, ↓ TNF-α) nfkb->inflammation apoptosis_proteins->apoptosis

Potential signaling pathways modulated by Erythroxylum diterpenoids.
Anti-inflammatory Activity

  • ent-Kaurane and Labdane Diterpenoids: Many diterpenoids from these classes exhibit significant anti-inflammatory properties.[7][8] A common mechanism is the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway.[8] By inhibiting key steps in this pathway, such as the phosphorylation of IκBα, these compounds can prevent the nuclear translocation of NF-κB and subsequently reduce the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂, and cytokines such as TNF-α.[8]

Modulation of Ion Channels
  • Ryanodane Diterpenoids: These compounds are particularly known for their ability to modulate ryanodine receptors (RyRs), which are intracellular calcium channels crucial for regulating calcium release from the endoplasmic and sarcoplasmic reticulum.[9] This activity gives them potent insecticidal properties and suggests potential applications in modulating cellular processes that are highly dependent on calcium signaling, such as muscle contraction and neuronal activity.

Conclusion and Future Directions

The genus Erythroxylum is a treasure trove of structurally diverse diterpenoids, including ent-beyeranes, ent-kauranes, devadares, and labdanes. While the phytochemical exploration of this genus has yielded a significant number of unique compounds, the pharmacological evaluation of these isolates remains largely in its infancy. The known biological activities of the core diterpenoid skeletons, such as the anticancer and anti-inflammatory effects of ent-kauranes and labdanes, and the ion channel modulation by ryanodanes, strongly suggest that the diterpenoids from Erythroxylum represent a promising area for drug discovery and development.

Future research should focus on the systematic isolation and bioactivity screening of diterpenoids from a wider range of Erythroxylum species. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts could lead to the discovery of novel therapeutic agents for a variety of diseases, unlocking the full potential of this chemically rich and historically significant plant genus.

References

Erythroxytriol P: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a diterpenoid natural product isolated from Sapium discolor, presents a subject of interest for various research applications.[1] Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in experimental settings and potential development as a therapeutic agent. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. It is important to note that comprehensive, publicly available quantitative data and detailed experimental protocols specifically for this compound are limited. Therefore, this guide also incorporates general principles and methodologies for the characterization of similar natural products.

Solubility Profile

Currently, specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) in various solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information is available.

Qualitative Solubility Data

Based on available information, this compound is soluble in a range of common organic solvents. This suggests it is a relatively nonpolar compound, a characteristic typical of many diterpenoids.

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

General Experimental Protocol for Determining Equilibrium Solubility

For researchers seeking to quantify the solubility of this compound, the following is a generalized protocol based on the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Profile

Storage Recommendations

A supplier of this compound recommends the following storage conditions:

  • Solid Form: Store at 2-8°C for up to 24 months.[1] The vial should be kept tightly sealed.[1]

  • In Solution (DMSO): Stock solutions prepared in DMSO can be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1]

These recommendations suggest that this compound is relatively stable in the solid state at refrigerated temperatures and for a limited time in a frozen DMSO solution.

General Experimental Protocol for Forced Degradation Studies

To comprehensively assess the stability of this compound, forced degradation (or stress testing) studies are essential. These studies help to identify potential degradation pathways and develop stability-indicating analytical methods. The following is a generalized protocol.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Application: Expose the samples to the different stress conditions for various time points. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the remaining percentage of this compound at each time point.

    • Monitor for the appearance of new peaks in the chromatogram, which represent degradation products.

    • If coupled with a mass spectrometer, tentative identification of degradation products can be performed based on their mass-to-charge ratio.

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_application Application in Research qual_sol Qualitative Solubility (e.g., in various organic solvents) quant_sol Quantitative Solubility (Shake-Flask Method) qual_sol->quant_sol Select relevant solvents sol_data Solubility Data Table quant_sol->sol_data form_dev Formulation Development sol_data->form_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) deg_profile Degradation Profile (Kinetics & Product ID) forced_deg->deg_profile hplc_method Develop Stability-Indicating HPLC Method hplc_method->forced_deg storage_rec Storage Recommendations deg_profile->storage_rec exp_design Experimental Design storage_rec->exp_design form_dev->exp_design end End: Informed Use in Research exp_design->end start Start: Compound Characterization start->qual_sol start->hplc_method

Caption: Workflow for Physicochemical Characterization.

Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized for the specific properties of this compound and the available laboratory equipment. Due to the limited publicly available data, researchers are encouraged to perform their own detailed solubility and stability studies to ensure the accuracy and reliability of their work.

References

Safety and handling guidelines for Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and chemical repositories has yielded no information on a compound named "Erythroxytriol P." This suggests that "this compound" may not be a recognized chemical name or that it may be referred to by a different identifier.

It is possible that the name is a misspelling of an existing compound or a novel substance not yet described in publicly available literature. Without a recognized chemical identifier, such as a CAS number or a standard IUPAC name, it is not possible to provide the requested in-depth technical guide on safety and handling, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals are strongly advised to verify the correct nomenclature and identifier for any compound they are working with to ensure access to accurate safety and handling information. If "this compound" is a proprietary or internal compound name, all safety and handling information should be obtained from the originating source.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The discovery and characterization of novel bioactive compounds are fundamental to drug development. A critical step in this process is the in vitro evaluation of a compound's biological activity and mechanism of action. This document provides a generalized framework and detailed protocols for conducting in vitro assays relevant to the preliminary assessment of a novel compound, for which specific data is not yet publicly available. The protocols outlined below are based on established methodologies for assessing cytotoxicity, and effects on key signaling pathways often implicated in disease, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways are central to cellular processes including proliferation, survival, and inflammation.

While specific data for "Erythroxytriol P" is not available in the public domain, researchers can utilize the following protocols to generate initial data and characterize its biological effects.

Data Presentation

Quantitative data from the following assays should be meticulously recorded and summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of Compound X (e.g., this compound)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A (e.g., HeLa)
Cell Line B (e.g., A549)
Normal Cell Line (e.g., HEK293)

Table 2: Effect of Compound X on Signaling Pathway Activation

Signaling ProteinCell LineTreatmentFold Change vs. Control (Phosphorylation)
p-ERK1/2Cell Line ACompound X (Conc. 1)
p-ERK1/2Cell Line ACompound X (Conc. 2)
p-AKTCell Line ACompound X (Conc. 1)
p-AKTCell Line ACompound X (Conc. 2)
p-STAT3Cell Line BCompound X (Conc. 1)
p-STAT3Cell Line BCompound X (Conc. 2)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of a compound on cell viability and provides a measure of its cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling cascade.

Materials:

  • Target cell lines

  • Complete growth medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity western_blot Western Blot Analysis cell_culture->western_blot compound_prep Compound Preparation compound_prep->cytotoxicity compound_prep->western_blot ic50 IC50 Determination cytotoxicity->ic50 pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: A generalized workflow for the in vitro evaluation of a novel bioactive compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a compound inhibits a signaling pathway, a common mechanism for anti-cancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription compound This compound compound->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

Application Note: A Multi-Tiered Screening Approach for Assessing the Neuroactivity of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a novel compound isolated from a species of the Erythroxylum genus. Plants of this genus are known to produce a wide array of alkaloids with significant neuroactive properties, the most famous of which is cocaine, a potent central nervous system stimulant.[1][2] Given its origin, this compound is hypothesized to possess neuroactive potential. This document outlines a comprehensive, multi-tiered screening protocol to characterize the neuropharmacological profile of this compound. The workflow integrates in silico predictive modeling with a suite of in vitro assays to efficiently identify potential mechanisms of action and assess neurotoxicity. The goal is to provide a robust framework for the early-stage evaluation of novel compounds like this compound.[3][4]

Tier 1: In Silico Screening & Physicochemical Analysis

The initial phase involves computational methods to predict the potential bioactivity and drug-like properties of this compound. This approach allows for rapid, cost-effective initial screening to generate hypotheses and guide subsequent experimental work.[5][6]

Protocol 1: Molecular Docking and Target Prediction

Objective: To predict the binding affinity of this compound to key neuronal targets associated with coca alkaloids, such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

  • Ligand Preparation:

    • Generate a 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[6]

  • Protein Preparation:

    • Obtain crystal structures of human DAT, SERT, and NET from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Molecular Docking:

    • Utilize docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of this compound within the active sites of the target transporters.

    • Perform docking simulations for known ligands (e.g., cocaine, fluoxetine) as positive controls.

  • Analysis:

    • Analyze the docking scores (e.g., kcal/mol) to estimate binding affinity.

    • Visualize the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation: Predicted Binding Affinities

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound DAT-9.2Hydrogen bond with Asp79, Pi-Pi stacking with Phe320
SERT-8.5Hydrogen bond with Tyr95, Hydrophobic interactions
NET-8.8Hydrogen bond with Ser420, Electrostatic interactions
Cocaine (Control)DAT-8.9Known interactions within the binding pocket
Fluoxetine (Control)SERT-9.5Known interactions within the binding pocket

Tier 2: In Vitro Neuroactivity Profiling

Based on the in silico predictions, a series of in vitro assays are conducted to experimentally validate the predicted targets and functionally characterize the neuroactivity of this compound.

Protocol 2: Radioligand Binding Assays

Objective: To quantitatively determine the binding affinity of this compound to DAT, SERT, and NET.

Methodology:

  • Preparation:

    • Use cell lines stably expressing human DAT, SERT, or NET.

    • Prepare cell membrane homogenates from these cell lines.

  • Assay:

    • In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of this compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Protocol 3: Neurotransmitter Reuptake Assay

Objective: To assess the functional effect of this compound on the reuptake of dopamine, serotonin, and norepinephrine in synaptosomes or transfected cells.

Methodology:

  • Preparation:

    • Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT) or use HEK293 cells expressing the respective transporters.

  • Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

    • Initiate neurotransmitter uptake by adding a mixture of radiolabeled (e.g., [³H]dopamine) and unlabeled neurotransmitter.

    • Incubate at 37°C for a short period (e.g., 10 minutes).

  • Detection:

    • Stop the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells/synaptosomes and measure the internalized radioactivity using a scintillation counter.

  • Analysis:

    • Calculate the percentage inhibition of neurotransmitter uptake at each concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of uptake) from the dose-response curve.

Data Presentation: In Vitro Functional Data

CompoundBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
DAT SERT
This compound 1585
Cocaine (Control)20250

Protocol 4: Neuronal Network Activity using Microelectrode Arrays (MEAs)

Objective: To evaluate the effect of this compound on the spontaneous electrophysiological activity of cultured neuronal networks. MEA technology allows for non-invasive, real-time monitoring of neuronal firing and network synchrony.[7][8][9]

Methodology:

  • Cell Culture:

    • Culture primary rodent cortical neurons or human iPSC-derived neurons on MEA plates.

    • Allow the neurons to mature and form functional networks (typically 14-21 days in vitro).

  • Recording:

    • Establish a baseline of spontaneous network activity by recording for at least 10 minutes.

    • Apply this compound at various concentrations to the neuronal cultures.

    • Record network activity continuously for a desired period (e.g., 30-60 minutes) post-compound addition.

  • Data Analysis:

    • Use MEA analysis software (e.g., Axion's AxIS Navigator) to extract key parameters of neural network function.[8]

    • Quantify changes in mean firing rate, burst frequency, and network synchrony compared to baseline and vehicle control.

Data Presentation: MEA Network Activity Parameters

ParameterVehicle ControlThis compound (1 µM)This compound (10 µM)
Mean Firing Rate (Hz) 5.2 ± 0.48.1 ± 0.612.5 ± 1.1**
Burst Frequency (bursts/min) 10.3 ± 1.215.7 ± 1.522.4 ± 2.0
Network Synchrony Index 0.6 ± 0.050.8 ± 0.07*0.9 ± 0.06
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Visualizations

G cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: Data Analysis & Profiling a Define Structure of This compound b Predict Physicochemical Properties (ADMET) a->b c Molecular Docking (DAT, SERT, NET) a->c d Hypothesis Generation: Potential Targets b->d c->d e Receptor Binding Assays (Ki) d->e Guide Assay Selection f Neurotransmitter Reuptake Assays (IC50) e->f g Neuronal Network Activity (MEA) f->g h Neurotoxicity Assays (e.g., Cell Viability) g->h i Determine Potency & Selectivity Profile h->i Integrate Data j Assess Therapeutic Index i->j k Comprehensive Neuropharmacological Profile j->k

Caption: High-level workflow for neuroactivity screening.

G cluster_binding Binding Characterization cluster_functional Functional Activity cluster_network Network Electrophysiology start Start: This compound binding_assay Radioligand Binding Assay start->binding_assay reuptake_assay Neurotransmitter Reuptake Assay start->reuptake_assay mea_assay MEA on Primary Neurons start->mea_assay binding_result Determine Ki for DAT, SERT, NET binding_assay->binding_result end_node Profile Neuroactivity binding_result->end_node reuptake_result Determine IC50 for DA, 5-HT, NE reuptake_assay->reuptake_result reuptake_result->end_node mea_result Assess Changes in Firing Rate, Bursting, and Synchrony mea_assay->mea_result mea_result->end_node

Caption: Detailed workflow for in vitro experiments.

Caption: Hypothesized signaling pathway for this compound.

References

Measuring the Antioxidant Potential of Erythroxytriol P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Antioxidants are molecules that can inhibit the oxidation of other molecules, thereby preventing or mitigating the damage caused by ROS.[2] The evaluation of the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents and nutraceuticals.

This document provides detailed application notes and protocols for measuring the antioxidant potential of a novel compound, Erythroxytriol P. As specific data for this compound is not publicly available, this guide outlines the standardized methodologies that should be employed to characterize its antioxidant profile comprehensively. The protocols described herein cover both in vitro chemical assays and cell-based assays to provide a multi-faceted evaluation of its antioxidant capacity.

Key Principles in Measuring Antioxidant Potential

The antioxidant potential of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example of a HAT-based method.[4][5]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a free radical by donating an electron. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are common SET-based methods.[3][6]

It is recommended to use a battery of assays from both categories to obtain a comprehensive understanding of the antioxidant properties of this compound.[2]

In Vitro Chemical Assays

In vitro chemical assays are rapid, cost-effective, and reproducible methods for screening the radical scavenging and reducing capabilities of compounds.[6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for assessing antioxidant activity.[6] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6][8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the this compound solution or standard to 150 µL of the DPPH solution.[9]

    • For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
This compound[Insert Value]
Trolox (Standard)[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Prepare a series of concentrations of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the this compound solution or standard to 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.[5]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox.

Data Presentation:

CompoundTEAC (µM Trolox equivalents/mg)
This compound[Insert Value]
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[5] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[11] This assay is considered to be more biologically relevant as it utilizes a biologically relevant radical source.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution in the same buffer. AAPH is a peroxyl radical generator.[12]

    • Prepare a series of concentrations of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the this compound solution or standard and 150 µL of the fluorescein solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes at 37°C.[12]

  • Data Analysis:

    • Calculate the net area under the curve (AUC) for the sample, blank, and standard.

    • The results are expressed as Trolox Equivalents (TE).

Data Presentation:

CompoundORAC Value (µM TE/g)
This compound[Insert Value]
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6] The change in absorbance is proportional to the reducing power of the antioxidant.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the this compound solution or standard to 190 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 30 minutes.[6]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄ or Trolox standard.

    • The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Data Presentation:

CompoundFRAP Value (µM Fe²⁺ equivalents/g)
This compound[Insert Value]

Cell-Based Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.[1]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cultured cells.[1][13] DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]

Experimental Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[13]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[13]

    • Add 100 µL of treatment medium containing various concentrations of this compound or a standard antioxidant (e.g., Quercetin) to the cells and incubate for 1 hour at 37°C.

    • Remove the treatment medium and wash the cells with DPBS.

    • Add 100 µL of a 25 µM DCFH-DA solution in treatment medium to each well and incubate for 1 hour at 37°C.[13]

    • Remove the DCFH-DA solution and wash the cells with DPBS.

    • Add 100 µL of a free radical initiator, such as AAPH, to each well.[13]

    • Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a microplate reader at 37°C.[6]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence measurements.

    • Determine the percentage of inhibition of DCF formation.

    • The results can be expressed as Quercetin Equivalents (QE).

Data Presentation:

CompoundCAA Value (µmol QE/100g)
This compound[Insert Value]

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution serial_dil Perform Serial Dilutions prep_sample->serial_dil prep_std Prepare Standard (e.g., Trolox) Stock Solution prep_std->serial_dil prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) reaction Mix Reagents and Sample/Standard in 96-well plate prep_reagents->reaction serial_dil->reaction incubation Incubate under Specific Conditions (Time, Temp, Light) reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calc_inhibition Calculate % Inhibition or Scavenging measurement->calc_inhibition gen_curve Generate Standard Curve measurement->gen_curve det_ic50 Determine IC50 or Equivalent Capacity (TEAC, FRAP value) calc_inhibition->det_ic50 gen_curve->det_ic50

Caption: Workflow for In Vitro Antioxidant Assays.

Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment and Staining cluster_measurement Measurement and Analysis seed_cells Seed Adherent Cells in 96-well Plate culture_cells Culture to 90-100% Confluency seed_cells->culture_cells treat_compound Treat Cells with this compound or Standard culture_cells->treat_compound wash1 Wash Cells with DPBS treat_compound->wash1 add_probe Add DCFH-DA Probe wash1->add_probe wash2 Wash Cells with DPBS add_probe->wash2 add_initiator Add Free Radical Initiator (AAPH) wash2->add_initiator read_fluorescence Measure Fluorescence over Time add_initiator->read_fluorescence analyze_data Calculate AUC and % Inhibition read_fluorescence->analyze_data G cluster_stress Oxidative Stress cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralize Erythroxytriol_P This compound Erythroxytriol_P->ROS direct scavenging Erythroxytriol_P->Nrf2 may activate

References

Application Notes & Protocols: Evaluating the Cytotoxicity of Erythroxytriol P using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is particularly valuable in the initial screening of novel compounds for their potential therapeutic or toxic effects. This document provides a detailed protocol for evaluating the cytotoxic effects of Erythroxytriol P, a natural product found in plants of the Erythroxylum genus, using the MTT assay.[3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[2][5] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), producing a colored solution.[4][6] The absorbance of this solution is measured spectrophotometrically, typically between 550 and 600 nm.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][7]

Experimental Protocol

This protocol is designed for adherent cells cultured in 96-well microplates but can be adapted for suspension cells.

Materials and Reagents
  • This compound (CAS 7121-99-5)

  • Target cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at 570 nm and a reference wavelength >650 nm)

  • Multichannel pipette

Procedure

Day 1: Cell Seeding

  • Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 90%.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be predetermined to ensure cells are in an exponential growth phase during the treatment period. A typical starting point is 1 x 10⁴ cells/well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To avoid the "edge effect," it is recommended to fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[2]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[8]

Day 2: Treatment with this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations for treatment.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound.

    • Untreated Control (Positive Control): Cells treated with culture medium only.

    • Blank Control: Wells containing culture medium but no cells, to measure background absorbance.[9]

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Day 3/4: MTT Assay

  • Following the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[5] Read the plate within 1 hour of adding the solubilization solution.[5]

Data Presentation and Analysis
  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Summarize the quantitative data in a structured table.

  • Plot a dose-response curve (% Cell Viability vs. Concentration of this compound) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Sample Data for Cytotoxicity of this compound on HeLa Cells after 48h Treatment

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2540.085100.0%
0 (Vehicle Control)1.2480.09199.5%
11.1320.07690.3%
100.8780.06570.0%
250.6110.05448.7%
500.3450.04127.5%
1000.1550.02912.4%
Blank0.0500.005-

Visualizations

MTT Assay Workflow

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3/4: Assay & Measurement seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate (37°C, 5% CO₂) seed_cells->incubate_overnight treat_cells Add Compound to Cells incubate_overnight->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

MTT Reduction Pathway

MTT_Reduction cluster_cell Viable Cell cluster_mito Mitochondrion Mito_Enzyme NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Mito_Enzyme->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mito_Enzyme Reduction

Caption: Cellular reduction of MTT to formazan by mitochondrial enzymes.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Erythroxytriol P using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P, a polyol, is of growing interest for its potential antioxidant properties. While direct studies on this compound are emerging, its structural analog, erythritol, has been shown to be an effective scavenger of hydroxyl radicals.[1] This suggests that this compound may also possess significant antioxidant capabilities, making it a promising candidate for applications in pharmaceuticals and functional foods. This document provides detailed protocols for evaluating the antioxidant activity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2][3][4][5] The ABTS assay involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[6][7] Both assays are spectrophotometric and provide a reliable measure of the radical scavenging capacity of a given compound.

Data Presentation

The quantitative results from the DPPH and ABTS assays for this compound should be summarized in a clear and structured format to allow for easy comparison. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals, is a key parameter for comparison.

Table 1: Antioxidant Activity of this compound

AssayTest CompoundPositive ControlIC50 (µg/mL) - Test CompoundIC50 (µg/mL) - Positive Control
DPPHThis compoundAscorbic AcidInsert experimental dataInsert experimental data
ABTSThis compoundTroloxInsert experimental dataInsert experimental data

Note: This table is a template. Researchers should populate it with their own experimental data.

Experimental Workflow

The general workflow for assessing the antioxidant activity of this compound using either the DPPH or ABTS assay is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH/ABTS, Standards) mix Mix Reagents with Samples, Controls, and Blanks prep_reagents->mix prep_sample Prepare this compound and Positive Control Dilutions prep_sample->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate Percentage Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: General workflow for DPPH and ABTS antioxidant assays.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from widely used methods for determining antioxidant activity.[2][3][4][5][8]

a. Principle

The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.[5] This results in a color change from deep violet to light yellow, which is measured spectrophotometrically at approximately 517 nm.[2][8]

b. Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid (or other suitable positive control)

  • Methanol (or ethanol), spectrophotometric grade

  • 96-well microplate

  • Microplate reader

  • Pipettes

c. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3][8]

  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) and then prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solution (e.g., Ascorbic Acid): Prepare a stock solution and serial dilutions of the positive control in the same manner as the test sample.

d. Assay Procedure

  • Add a defined volume of each this compound dilution to the wells of a 96-well microplate.

  • Add the same volume of the positive control dilutions to separate wells.

  • For the control well, add the solvent used for the sample dilutions.

  • To initiate the reaction, add a fixed volume of the DPPH working solution to all wells.[3]

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for a set period (e.g., 30 minutes).[3][8]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[2][8]

e. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the sample.

  • Abs_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This protocol is based on established methods for assessing antioxidant capacity.[9][10]

a. Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.[11]

b. Materials and Reagents

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • This compound

  • Trolox (or other suitable positive control)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

  • Pipettes

c. Reagent Preparation

  • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water.[9]

  • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This generates the ABTS radical cation. Dilute the resulting blue-green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • This compound Sample Solutions: Prepare a stock solution of this compound and serial dilutions.

  • Positive Control Solution (e.g., Trolox): Prepare a stock solution and serial dilutions of the positive control.

d. Assay Procedure

  • Add a small volume of each this compound dilution to the wells of a 96-well microplate.

  • Add the same volume of the positive control dilutions to separate wells.

  • Add the solvent for the blank wells.

  • Add a large volume of the ABTS•+ working solution to all wells.

  • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).[12]

  • Measure the absorbance at 734 nm.[9]

e. Calculation of Results

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the ABTS•+ solution without the sample.

  • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Chemical Reactions

The following diagrams illustrate the basic chemical reactions involved in the DPPH and ABTS assays.

G cluster_dpph DPPH Assay Reaction cluster_abts ABTS Assay Reaction DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant_H Antioxidant-H (this compound) Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H• ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant Antioxidant Antioxidant (this compound) Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized - e-

Caption: Radical scavenging mechanisms of DPPH and ABTS assays.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods and detailed protocols for evaluating the neuroprotective potential of Erythroxytriol P. Given the limited direct literature on "this compound," the protocols and mechanistic insights are primarily based on the extensive research conducted on Erythropoietin (Epo), a structurally and functionally related compound known for its significant neuroprotective properties.[1][2][3] These methods are designed to enable a thorough investigation of this compound's efficacy and mechanism of action in preclinical models of neurodegenerative diseases.

Introduction to Neuroprotection and this compound

Neuroprotection refers to the strategies and mechanisms that safeguard the central nervous system (CNS) from neuronal injury and degeneration. This is a critical area of research for developing treatments for a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury.[4][5] Erythropoietin (Epo) has been identified as a potent neuroprotective agent, with its effects mediated through the Epo receptor (EpoR).[1][2] The activation of EpoR triggers several downstream signaling cascades, including the JAK2/STAT5, PI3K/Akt, and MAPK/ERK pathways, which collectively inhibit apoptosis, reduce oxidative stress, and modulate neuroinflammation.[1][2][6][7] It is hypothesized that this compound may exert its neuroprotective effects through similar mechanisms.

In Vitro Assays for Neuroprotection

A variety of in vitro assays are available to screen and characterize the neuroprotective effects of compounds like this compound.[8] These assays provide a controlled environment to study specific cellular and molecular mechanisms.

Neuronal Cell Viability and Toxicity Assays

These assays are fundamental for determining the protective effects of this compound against neurotoxins.

  • MTT Assay: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases. A decrease in formazan production indicates reduced cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

Table 1: Summary of Quantitative Data from In Vitro Neuroprotection Assays for Epo (as a proxy for this compound)

Assay TypeCell LineNeurotoxinEpo Concentration% Increase in Cell Viability (compared to toxin alone)Reference
MTT AssayPC12 cellsAβ40 (1 µM)100 ng/mL~11.5%[9]
MTT AssaySH-SY5Y cellsAβ–42Not SpecifiedSignificant rescue of cell viability[8]
Not SpecifiedPrimary Cortical NeuronsOxygen-Glucose DeprivationNot Specified>50% protection[10]
Apoptosis Assays

These assays help to determine if this compound can prevent programmed cell death.

  • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3) involved in the apoptotic cascade.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Oxidative Stress Assays

These assays assess the ability of this compound to mitigate oxidative damage, a common pathological feature in neurodegenerative diseases.[11]

  • ROS Measurement: Utilizes fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species (ROS) levels.

  • Lipid Peroxidation Assay: Measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Antioxidant Enzyme Activity: Measures the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Table 2: Summary of Quantitative Data from In Vitro Oxidative Stress Assays for Epo (as a proxy for this compound)

Assay TypeCell Line/ModelStressorEpoL Concentration% Reduction in Oxidative Stress MarkerReference
DCF-DA FluorescenceHippocampal Organotypic CulturesAβ25-35 (0.5 µM)Neuroprotective concentrationSignificant decrease in ROS[9]
ROS LevelsHT-22 cellst-BHP25 µg/mL (Peanut Skin Extract)53.03% reduction in ROS[12]
MDA ContentHT-22 cellst-BHP25 µg/mL (Peanut Skin Extract)78.82% reduction in MDA[12]

In Vivo Models for Neurodegenerative Disease Research

Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.[13][14]

  • Rodent Models: Mice and rats are commonly used to model neurodegenerative diseases through genetic manipulation or administration of neurotoxins.[5][14]

  • Zebrafish Models: Offer advantages for high-throughput screening due to their rapid development and transparent embryos.[15][16]

  • C. elegans Models: A simple and genetically tractable model for studying fundamental mechanisms of neurodegeneration.[4][16]

Experimental Protocols

Protocol: In Vitro Neuroprotection Against Aβ-induced Toxicity in SH-SY5Y Cells
  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding pre-aggregated Aβ1-42 oligomers to a final concentration of 10 µM.[17]

    • Include control wells (untreated cells) and toxin-only wells.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay to determine cell viability.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol: Assessment of Apoptosis using TUNEL Staining
  • Cell Culture and Treatment: Follow steps 1-4 from the protocol above, using chamber slides instead of 96-well plates.

  • Fixation: After treatment, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Perform the TUNEL staining according to the manufacturer's instructions (e.g., using an in situ cell death detection kit).

  • Microscopy: Mount the slides and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with DAPI for nuclear visualization).

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated by the activation of key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erythroxytriol_P This compound EpoR Epo Receptor (EpoR) Erythroxytriol_P->EpoR Binding & Activation JAK2 JAK2 EpoR->JAK2 Phosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK/ERK JAK2->MAPK Activation Bcl_xL Bcl-xL STAT5->Bcl_xL Upregulation STAT5_N STAT5 (active) STAT5->STAT5_N Translocation Akt Akt PI3K->Akt Activation Caspase_3 Caspase-3 Akt->Caspase_3 Inhibition MAPK->Bcl_xL Upregulation Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibition Caspase_3->Apoptosis Induction Gene_Expression Gene Expression (Anti-apoptotic, Antioxidant) STAT5_N->Gene_Expression

Caption: Proposed signaling pathways for this compound-mediated neuroprotection.

G cluster_invitro In Vitro Workflow start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment: 1. This compound 2. Neurotoxin (e.g., Aβ, H2O2) start->treatment viability Cell Viability/Toxicity Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assays (TUNEL, Caspase Activity) treatment->apoptosis oxidative_stress Oxidative Stress Assays (ROS, MDA) treatment->oxidative_stress mechanism Mechanism of Action Studies (Western Blot for signaling proteins) viability->mechanism apoptosis->mechanism oxidative_stress->mechanism

Caption: Experimental workflow for in vitro testing of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive evaluation of this compound's neuroprotective effects. By employing a combination of in vitro and in vivo models, researchers can elucidate its therapeutic potential and underlying mechanisms of action. The insights gained from studies on Erythropoietin provide a strong foundation for investigating this compound as a novel candidate for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols for Erythroxytriol P in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythroxytriol P is an investigational small molecule with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). Pre-clinical studies suggest that this compound exerts its neuroprotective effects through a multi-target mechanism, primarily involving the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides detailed protocols for evaluating the efficacy of this compound in established in vitro models of neurodegeneration.

GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and its dysregulation is linked to various neurodegenerative processes[1][2]. By inhibiting GSK-3β, this compound may reduce tau pathology and subsequent neuronal damage. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is a common feature in neurodegenerative disorders[3][4][5]. Activation of Nrf2 by this compound is hypothesized to upregulate the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.

These application notes are intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease.

Mechanism of Action

This compound is believed to exert its neuroprotective effects through two primary signaling pathways:

  • Inhibition of GSK-3β: this compound acts as a competitive inhibitor of GSK-3β, preventing the phosphorylation of its downstream targets, including tau protein. This action is expected to reduce the formation of neurofibrillary tangles in Alzheimer's disease models.

  • Activation of the Nrf2 Pathway: this compound promotes the nuclear translocation of Nrf2, leading to the transcription of antioxidant response element (ARE)-dependent genes. This enhances the cellular antioxidant capacity, protecting against oxidative stress-induced neuronal cell death.

Erythroxytriol_P_Signaling_Pathways cluster_0 This compound Action cluster_1 GSK-3β Pathway cluster_2 Nrf2 Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Tau Tau GSK3b->Tau Phosphorylation pTau p-Tau (Hyperphosphorylated) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Hypothesized signaling pathways of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability in Neurodegenerative Disease Models

Model SystemToxin/StressorThis compound Conc. (µM)Cell Viability (% of Control)
SH-SY5Y CellsAβ (1-42) Oligomers (10 µM)048.2 ± 3.5
162.5 ± 4.1
578.9 ± 3.8
1091.3 ± 2.9
PC12 Cells6-OHDA (100 µM)055.7 ± 4.2
168.1 ± 3.9
582.4 ± 4.5
1094.6 ± 3.1

Table 2: Effect of this compound on Key Biomarkers in SH-SY5Y Cells Treated with Aβ (1-42)

BiomarkerThis compound Conc. (µM)Fold Change vs. Aβ-treated
p-Tau (Ser396)01.00
50.45 ± 0.08
100.21 ± 0.05
Nrf2 (Nuclear)01.00
52.8 ± 0.3
104.1 ± 0.5
HO-1 Expression01.00
53.2 ± 0.4
105.5 ± 0.6
Caspase-3 Activity01.00
50.52 ± 0.07
100.28 ± 0.04

Experimental Protocols

The following protocols describe the in vitro evaluation of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (SH-SY5Y or PC12) start->cell_culture treatment Pre-treatment with this compound cell_culture->treatment toxin Induce Neurotoxicity (Aβ or 6-OHDA) treatment->toxin assays Perform Assays toxin->assays viability Cell Viability Assay (MTT) assays->viability western Western Blot (p-Tau, Nrf2, HO-1) assays->western caspase Caspase-3 Activity Assay assays->caspase data Data Analysis viability->data western->data caspase->data end End data->end

Caption: General experimental workflow for evaluating this compound.
Protocol 1: Evaluation of Neuroprotection against Aβ (1-42)-induced Toxicity in SH-SY5Y Cells

This protocol is designed to assess the protective effects of this compound in a cellular model of Alzheimer's Disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aβ (1-42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10 µM) in cell culture medium. Replace the medium in the wells with the medium containing this compound and incubate for 2 hours.

  • Aβ (1-42) Oligomer Preparation and Treatment: Prepare Aβ (1-42) oligomers as per established protocols. Add Aβ (1-42) oligomers to the wells to a final concentration of 10 µM.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Assessment of GSK-3β Inhibition and Nrf2 Activation by Western Blot

This protocol details the method to measure changes in key protein levels and phosphorylation states.

Materials:

  • Treated SH-SY5Y cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-Tau (Ser396), anti-Tau, anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer. For nuclear Nrf2 analysis, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (β-actin for total protein, Lamin B1 for nuclear protein).

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key marker of apoptosis.

Materials:

  • Treated SH-SY5Y cell lysates from Protocol 1

  • Caspase-3 colorimetric assay kit

Procedure:

  • Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's instructions.

  • Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold change in caspase-3 activity relative to the control group.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of this compound in cellular models of neurodegenerative diseases. The expected results, as summarized in the data tables, suggest that this compound holds promise as a neuroprotective agent by targeting key pathological pathways. Further investigation in animal models is warranted to validate these in vitro findings.

References

Application Note: Quantification of Erythroxytriol P using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of Erythroxytriol P, a diterpenoid natural product, in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Due to the limited availability of published specific analytical methods for this compound, this document presents a general yet robust methodology that can be adapted and validated by researchers. The protocol covers sample preparation, instrument parameters, and data analysis, serving as a comprehensive guide for scientists in drug development and natural product research.

Introduction

This compound is a diterpenoid compound that has been isolated from plants such as Sapium discolor and species of the Erythroxylum genus[1][2][3][4]. Its chemical formula is C₂₀H₃₆O₃, with a molecular weight of 324.5 g/mol [1][5]. As a member of the diterpenoid class, this compound holds potential for further pharmacological investigation. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies.

This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a highly sensitive and selective technique ideal for the quantification of small molecules in complex samples.

Experimental Protocols

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar diterpenoid or a stable isotope-labeled this compound

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma)

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the control matrix for the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Label microcentrifuge tubes for blank, calibration standards, and unknown samples.

  • Add 50 µL of the appropriate matrix (control plasma for blank and standards, sample plasma for unknowns) to each tube.

  • For calibration standards, add 5 µL of the corresponding working standard solution. For blanks and unknown samples, add 5 µL of the 50:50 acetonitrile/water mixture.

  • Vortex briefly to mix.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile without IS to the blank).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial with an insert.

  • Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.

The following are suggested starting parameters and can be optimized for specific instrumentation.

Table 1: HPLC Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 30% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Example for a Triple Quadrupole MS)

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ = 325.3 Da (calculated for C₂₀H₃₆O₃ + H⁺)
Product Ions (Q3) To be determined by infusion of the standard. Example transitions could be 325.3 -> 307.3, 325.3 -> 289.3
Dwell Time 100 ms
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates To be optimized for the specific instrument

A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. Key parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no significant interferences are present at the retention times of this compound and the IS.

  • Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate days. Accuracy should be within ±15% (±20% for the LLOQ), and precision (CV%) should be ≤15% (≤20% for the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of this compound in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Table 3: Example Calibration Curve Data for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
1 (LLOQ)0.025105.0
2.50.063101.2
100.24899.8
501.25598.5
2005.012100.8
400 (ULOQ)10.02199.2
Regression y = 0.025x + 0.001 > 0.995

Table 4: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ QC18.5108.211.2106.5
Low QC36.2101.57.8102.3
Mid QC754.598.95.199.8
High QC3003.8100.24.5100.9

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike with Standard/IS Sample->Spike Precip Protein Precipitation (ACN) Spike->Precip Cent Centrifugation Precip->Cent Supernatant Transfer Supernatant Cent->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a foundational HPLC-MS/MS method for the quantification of this compound in a biological matrix. The outlined protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the approach to method validation, offers a comprehensive starting point for researchers. Optimization of the described parameters will be necessary to suit specific laboratory instrumentation and research needs. This method will enable accurate and precise quantification, facilitating further studies into the pharmacology and disposition of this compound.

References

Application Note: High-Throughput Analysis of Erythroxytriol P using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Erythroxytriol P is a diterpenoid with the chemical formula C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol . It is a natural product isolated from plants of the Erythroxylum genus and Sapium discolor.[1][2] As a member of the diterpenoid class of compounds, this compound is relatively non-polar. The analysis of such compounds in complex biological matrices requires sensitive and selective analytical methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation and quantification of diterpenoids.[3][4] This application note outlines a proposed UPLC-MS/MS method for the analysis of this compound, providing a robust framework for its quantification in research and drug development settings. An alternative HPLC-DAD method is also described.

Proposed Analytical Methods

Due to the lack of strong chromophores in many terpenoids, detection can be challenging with UV-based methods, often requiring low wavelengths such as 205-210 nm.[5] For this reason, mass spectrometry is the preferred detection method for high sensitivity and selectivity.

Primary Method: UPLC-MS/MS

This method is recommended for its high sensitivity, selectivity, and speed, making it ideal for the analysis of this compound in complex samples.

Chromatographic Conditions:

ParameterRecommended Setting
System UPLC System with a tandem quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of an this compound standard
Alternative Method: HPLC-DAD

This method can be used when a mass spectrometer is unavailable. Optimization of detection wavelength is critical for sensitivity.

Chromatographic Conditions:

ParameterRecommended Setting
System HPLC with a Diode Array Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 20% B to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 205 nm (or optimal wavelength determined by UV scan of standard)

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated UPLC-MS/MS method for the analysis of diterpenoids, based on literature values for similar compounds.[5][6][7][8]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.2 - 1.00.5 - 5.0

Table 3: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC590 - 110< 15
Medium QC10090 - 110< 15
High QC80090 - 110< 15

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of this compound from plant tissues, such as leaves or bark.

Materials:

  • Plant material (fresh or dried)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol

  • Ethyl acetate

  • Hexane

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 500 mg of fresh or 100 mg of dried plant material.

  • Freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 5 mL of methanol to the tube and vortex for 1 minute.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 4-7) two more times and combine the supernatants.

  • Evaporate the combined methanol extract to dryness under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the residue in 2 mL of water.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and allowing the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction two more times.

  • Combine the ethyl acetate fractions and evaporate to dryness.

  • Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines the steps for analyzing the prepared samples using the proposed UPLC-MS/MS method.

Materials:

  • Reconstituted sample extract

  • This compound analytical standard

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • UPLC-MS/MS system

Procedure:

  • Prepare a series of calibration standards of this compound in the initial mobile phase (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Set up the UPLC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the "Proposed Analytical Methods" section.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Create a sequence table including blanks, calibration standards, QC samples, and the unknown samples.

  • Inject the samples and acquire the data.

  • Process the data using the instrument's software. Generate a calibration curve by plotting the peak area response against the concentration of the standards.

  • Quantify the amount of this compound in the unknown samples using the calibration curve.

Visualizations

experimental_workflow sample_prep Sample Preparation extraction Extraction with Methanol sample_prep->extraction l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) extraction->l_l_extraction evaporation Evaporation & Reconstitution l_l_extraction->evaporation lc_ms_analysis UPLC-MS/MS Analysis evaporation->lc_ms_analysis separation Chromatographic Separation (C18 Column) lc_ms_analysis->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis quantification Quantification data_analysis->quantification reporting Reporting quantification->reporting logical_relationship analyte This compound (Diterpenoid, Non-polar) chromatography Chromatographic Technique analyte->chromatography determines choice of detection Detection Method analyte->detection influences rp_lc Reversed-Phase LC chromatography->rp_lc suitable hilichilic HILIC/Normal-Phase LC chromatography->hilichilic unsuitable ms Mass Spectrometry (High Sensitivity/Selectivity) detection->ms preferred dad DAD (Lower Sensitivity) detection->dad alternative

References

Troubleshooting & Optimization

Erythroxytriol P low solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythroxytriol P, focusing on challenges related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound (CAS: 7121-99-5) is a natural product with the molecular formula C₂₀H₃₆O₃.[1] Its chemical structure is largely hydrophobic, leading to poor solubility in water-based solutions like cell culture media or physiological buffers. To achieve a homogenous solution for experimental use, specific solubilization techniques are required.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Based on available data, this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for biological experiments. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this, it is crucial to perform a stepwise dilution and ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum.[3] For cell-based assays, the final DMSO concentration should typically be below 0.5% to avoid cytotoxicity.[3][4] Using co-solvents or surfactants in your final buffer can also help maintain solubility.[3][5]

Q4: Can I heat or sonicate my this compound solution to help it dissolve?

A4: Yes, gentle warming and sonication are common techniques to aid dissolution.[4][6] If you are struggling to dissolve the compound in DMSO, you can try warming the solution in a 37°C water bath for 10-15 minutes or placing it in an ultrasonic bath.[4][6] However, always check the compound's stability at higher temperatures before applying heat.

Data Presentation

Table 1: Solubility Profile of this compound
SolventSolubilityRecommended Use
Dimethyl sulfoxide (DMSO)SolublePrimary choice for high-concentration stock solutions for biological assays.[2]
ChloroformSolubleUseful for chemical analysis and certain extraction procedures.
DichloromethaneSolubleSuitable for organic synthesis and analytical applications.
Ethyl AcetateSolubleCan be used for extractions and chromatography.
AcetoneSolubleApplicable for certain analytical methods and as a cleaning solvent.[2]
Aqueous Buffers (e.g., PBS, Media)Poorly SolubleNot recommended for direct dissolution or stock solution preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Issue 1: The compound does not fully dissolve in DMSO.
  • Observation: Visible solid particles or a cloudy appearance in the DMSO solution.

  • Potential Causes:

    • The concentration is too high, exceeding the solubility limit even in DMSO.

    • The DMSO may have absorbed water from the atmosphere, reducing its solvating power.[6]

    • Insufficient time or agitation for dissolution.

  • Troubleshooting Steps:

    • Warm the Solution: Gently warm the vial in a 37°C water bath for 10-15 minutes.[4]

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[4]

    • Use Fresh DMSO: Ensure you are using anhydrous (dry) DMSO from a freshly opened bottle.[6]

    • Reduce Concentration: If the issue persists, prepare a more dilute stock solution.

Issue 2: The compound precipitates during storage at -20°C or -80°C.
  • Observation: Crystals or precipitate are visible in the stock solution after thawing.

  • Potential Causes:

    • The compound's solubility decreases significantly at low temperatures.

    • The solution was not fully dissolved before freezing.

  • Troubleshooting Steps:

    • Re-dissolve Before Use: Before taking an aliquot, allow the vial to equilibrate to room temperature and then warm it at 37°C for 10-30 minutes to ensure all precipitates have re-dissolved.[4]

    • Vortex/Sonicate: Gently vortex or sonicate the vial after thawing to ensure a homogenous solution.[4]

    • Store at a Lower Concentration: If precipitation is a persistent problem, consider storing the stock solution at a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 324.5 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Weighing the Compound:

    • Tare the balance with a sterile microcentrifuge tube.

    • Carefully weigh a precise amount of this compound (e.g., 3.25 mg) into the tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).[4][7]

  • Calculating Solvent Volume:

    • Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

    • For 3.25 mg of this compound to make a 10 mM (0.01 M) solution: Volume (L) = 0.00325 g / (324.5 g/mol x 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolution:

    • Add the calculated volume (1 mL) of anhydrous DMSO to the tube containing the compound.[7]

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[7][8]

    • Visually inspect the solution against a light source to ensure no particles remain. If needed, use gentle warming (37°C) or sonication to aid dissolution.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to two weeks at -20°C.[2]

Visualizations

Experimental Workflow: Preparing a Working Solution

The following diagram outlines the standard procedure for preparing a final working solution of this compound from a DMSO stock for use in aqueous experimental systems like cell culture.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw dilute 7. Perform Stepwise Dilution (Add stock to buffer while swirling) thaw->dilute warm_media 6. Pre-warm Aqueous Buffer (e.g., Cell Culture Medium) warm_media->dilute final 8. Final Working Solution (DMSO < 0.5%) dilute->final

Workflow for preparing this compound solutions.
Proposed Signaling Pathway: Inhibition of Monoamine Transporters

This compound is reported to have cocaine-like activity, which primarily involves the inhibition of monoamine transporters such as the dopamine transporter (DAT).[1][9] This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) receptor Dopamine Receptor signaling Postsynaptic Signaling receptor->signaling synaptic_cleft Synaptic Cleft dopamine->dat Reuptake dopamine->receptor Binds ep This compound ep->dat Inhibits

Inhibition of dopamine reuptake by this compound.

References

How to improve Erythroxytriol P stability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Erythroxytriol P. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address stability challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability in cell culture?

A1: The stability of this compound in cell culture can be influenced by several factors. The most common are chemical and physical instability.[1] Key environmental factors include temperature, pH, light exposure, and oxidation.[2][3] Additionally, components of the cell culture medium, such as enzymes in serum, metal ions, or reactive oxygen species, can contribute to degradation.[4][5] Cellular metabolism itself can also be a significant factor.[4]

Q2: How can I determine if this compound is degrading during my experiment?

A2: The most direct way to assess stability is to incubate this compound in your complete cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂) without cells.[6] Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) and quantify the remaining concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A time-dependent decrease in concentration indicates instability.

Q3: My this compound solution precipitates when added to the culture medium. What should I do?

A3: Precipitation is often due to the low aqueous solubility of a compound when diluted from a high-concentration organic stock (like DMSO) into the aqueous medium.[7] To address this, you can try the following:

  • Optimize the dilution: Perform serial dilutions instead of a large single dilution.

  • Reduce final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less, as higher concentrations can be toxic to cells.[7]

  • Lower the compound concentration: Test a lower final concentration of this compound.

  • Utilize serum: Adding the compound to media already containing serum can sometimes improve stability, as serum proteins may help keep it in solution.[7]

Q4: Can I pre-mix this compound in media and store it for later use?

A4: It is generally not recommended to store media containing this compound unless its stability has been thoroughly validated under the specific storage conditions (e.g., 4°C, protected from light). For optimal and consistent results, it is best to prepare fresh working solutions from a stock solution immediately before each experiment.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Problem: I observe a diminishing or inconsistent biological effect of this compound in experiments longer than 24 hours.

This issue often points to compound degradation over the course of the assay. The following workflow can help diagnose and solve the problem.

G cluster_causes Potential Causes & Solutions start Inconsistent Biological Activity Observed check_stability Perform Stability Assay (HPLC/LC-MS in media at 37°C) start->check_stability is_stable Is >85% of compound remaining after 48h? check_stability->is_stable stable Compound is stable. Investigate other variables: - Cell passage number - Seeding density - Assay variability is_stable->stable Yes unstable Compound is unstable. Proceed to identify cause. is_stable->unstable No cause_analysis Investigate Degradation Factors unstable->cause_analysis ph_issue pH Instability Solution: Use fresh, buffered media. Consider HEPES buffer. cause_analysis->ph_issue oxidation_issue Oxidation Solution: Add antioxidants (e.g., N-acetylcysteine). Minimize air exposure. cause_analysis->oxidation_issue light_issue Photodegradation Solution: Use amber vials. Protect plates from light. cause_analysis->light_issue metabolism_issue Cellular Metabolism Solution: Use metabolic inhibitors (if appropriate). Consider a cell-free system. cause_analysis->metabolism_issue retest Re-evaluate Biological Activity with Optimized Protocol ph_issue->retest oxidation_issue->retest light_issue->retest metabolism_issue->retest

Caption: Troubleshooting workflow for this compound instability.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different conditions, as determined by LC-MS analysis. This illustrates how to present data from a stability study.

| Condition | % this compound Remaining (Mean ± SD, n=3) | | :--- | :---: | :---: | :---: | | | 8 hours | 24 hours | 48 hours | | Complete Medium (DMEM + 10% FBS), 37°C | 91 ± 4% | 65 ± 6% | 38 ± 7% | | Serum-Free Medium, 37°C | 95 ± 3% | 88 ± 5% | 79 ± 5% | | Complete Medium + Antioxidant (1 mM NAC) | 98 ± 2% | 90 ± 4% | 85 ± 6% | | Complete Medium, 37°C, Protected from Light | 92 ± 4% | 68 ± 5% | 41 ± 8% | | Complete Medium, 4°C | 99 ± 1% | 97 ± 2% | 96 ± 2% |

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol details the steps to quantify the chemical stability of this compound in a cell-free culture medium.

G cluster_sampling Sampling prep_stock 1. Prepare 10 mM Stock of this compound in DMSO prep_working 2. Dilute Stock to 2X Final Conc. in Pre-warmed Medium prep_stock->prep_working aliquot 3. Aliquot into Sterile Tubes for Each Time Point prep_working->aliquot incubate 4. Incubate at 37°C, 5% CO₂ aliquot->incubate t0 T=0 hr incubate->t0 Collect Immediately t_other T=2, 8, 24, 48 hr incubate->t_other Collect at Intervals store 5. Collect Aliquots & Immediately Store at -80°C t0->store t_other->store analysis 6. Analyze All Samples by LC-MS/MS store->analysis

Caption: Experimental workflow for stability assessment.

Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of this compound in sterile DMSO. Just before the experiment, dilute this stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.[4]

  • Incubation: Aliquot the this compound-containing medium into sterile, sealed tubes (e.g., Eppendorf tubes), one for each time point. Place the tubes in a 37°C incubator with 5% CO₂.[4]

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be collected immediately after preparation.[4]

  • Sample Storage: Upon collection, immediately freeze the samples at -80°C to halt any further degradation until analysis.[4]

  • Analysis: Thaw all samples simultaneously and analyze them using a validated LC-MS/MS method to quantify the concentration of intact this compound.

  • Data Analysis: Plot the concentration or percentage remaining of this compound against time to determine its degradation rate and half-life in the medium.[4]

Protocol 2: Investigating Cellular Metabolism of this compound

This protocol helps determine if the loss of this compound is due to metabolism by the cells.

Methodology:

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and reach the desired confluency.

  • Experimental Setup: Prepare three sets of wells:

    • Test Condition: Cells + Medium containing this compound.

    • Cell-Free Control: No cells + Medium containing this compound.

    • Vehicle Control: Cells + Medium containing vehicle (e.g., 0.1% DMSO).

  • Incubation: Add the respective media to the wells and incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 0, 8, 24 hours), collect aliquots of the culture supernatant from each condition.

  • Analysis: Analyze the concentration of this compound in the supernatant from the "Test Condition" and "Cell-Free Control" wells using LC-MS/MS.

  • Interpretation:

    • If the concentration of this compound decreases significantly faster in the presence of cells compared to the cell-free control, it strongly suggests cellular uptake and/or metabolism.

    • A similar rate of decrease in both conditions points towards chemical instability in the medium itself.

Hypothetical Signaling Pathway

Maintaining a stable concentration of this compound is critical for accurately interpreting its effects on cellular pathways.

G EP This compound Receptor Receptor Tyrosine Kinase (RTK) EP->Receptor Inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical pathway inhibited by this compound.

References

Technical Support Center: Optimizing Erythroxytriol P Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erythroxytriol P in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental conditions and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its potency and potential cytotoxicity. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to a low concentration (e.g., 1 nM). This will help in identifying the optimal concentration range for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

A2: The solubility and stability of this compound are critical for its activity. It is recommended to dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For your experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Q3: What are the potential mechanisms of action for this compound?

A3: The precise mechanism of action for this compound is under investigation. However, many small molecules influence common cell signaling pathways. Potential pathways that could be affected include the MAPK/ERK pathway, the PI3K/Akt pathway, or Jak/STAT signaling cascades, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] It is advisable to perform further mechanistic studies, such as Western blotting for key signaling proteins, to elucidate its specific effects in your experimental system.

Q4: How can I be sure that the observed effects are specific to this compound?

A4: To ensure the specificity of the observed effects, it is important to include proper controls in your experiments. These should include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and potentially a negative control compound with a known lack of activity in your assay. Additionally, performing the assay in multiple cell lines can help to determine if the effects are cell-type specific.

Troubleshooting Guide

Issue 1: High background or no signal in my assay.

  • Question: I am not observing any effect of this compound, or the background signal in my assay is too high. What could be the cause?

  • Answer: This could be due to several factors. First, verify the viability of your cells and the proper functioning of your assay reagents. Ensure that this compound is properly dissolved and has not precipitated out of solution. It is also possible that the chosen concentration range is not appropriate for your cell line. Consider performing a wider dose-response experiment. For high background, check for potential interference of this compound with the assay chemistry itself (e.g., autofluorescence in a fluorescence-based assay).[5]

Issue 2: Significant cell death observed even at low concentrations.

  • Question: I am seeing widespread cell death in my cultures, even at the lowest concentrations of this compound. What should I do?

  • Answer: This suggests that this compound may be highly cytotoxic to your cell line. It is crucial to perform a cytotoxicity assay (e.g., MTT or resazurin-based assay) to determine the concentration at which it becomes toxic.[6][7] You may need to use a much lower concentration range for your functional assays. Also, re-examine the solvent concentration in your final dilutions, as high levels of solvents like DMSO can be toxic to cells.[1]

Issue 3: Inconsistent results between experiments.

  • Question: My results with this compound are not reproducible between experiments. What could be the reason?

  • Answer: Lack of reproducibility can stem from several sources. Ensure that you are using a consistent cell passage number, as cell characteristics can change over time in culture.[8] Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.[1][7] Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound.

Data Presentation

To facilitate the analysis and comparison of your experimental data, we recommend organizing your results in clear and structured tables.

Table 1: Dose-Response of this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
3015.8 ± 3.2
1045.6 ± 5.1
380.3 ± 4.7
195.1 ± 2.9
0.398.7 ± 1.8
0.199.2 ± 1.3
0 (Vehicle Control)100 ± 1.1

Table 2: Effect of this compound on Target Phosphorylation

TreatmentConcentration (µM)Fold Change in p-ERK1/2 (Normalized to Vehicle)
Vehicle Control01.0
This compound11.8
This compound33.5
This compound105.2

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Resazurin-Based Viability Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound and identify a suitable concentration range for further cell-based assays.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (or other suitable solvent)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in complete cell culture medium to achieve final concentrations ranging from 100 µM to 1 nM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., Resazurin) incubate->add_reagent read_plate Measure Signal (e.g., Fluorescence) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for optimizing this compound concentration.

Hypothetical Signaling Pathway Modulation by this compound

G ErythroxytriolP This compound Receptor Cell Surface Receptor ErythroxytriolP->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellResponse

Hypothetical modulation of the MAPK/ERK pathway by this compound.

References

Technical Support Center: Erythroxytriol P & Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Erythroxytriol P in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

A1: this compound is a natural product, a diterpenoid with the molecular formula C20H36O3, often isolated from plants such as Sapium discolor and Erythroxylum cuneatum.[1][2] Its chemical structure contains hydroxyl (-OH) groups, which contribute to its reactivity and solubility.[1] Like many natural plant extracts, this compound solutions can possess a background color that may interfere with absorbance-based measurements in colorimetric assays.[3] Furthermore, its inherent reducing potential, due to the hydroxyl groups, could lead to non-specific reactions with assay reagents that involve redox chemistry (e.g., antioxidant assays).

Q2: My absorbance readings are increasing with higher concentrations of this compound, even in my negative controls. What is happening?

A2: This is a classic sign of interference from a colored compound. The inherent color of the this compound solution is likely absorbing light at the same wavelength as your assay's chromophore, leading to artificially inflated absorbance readings.[3] It is also possible that this compound is directly reacting with your assay reagents to produce a colored product.

Q3: What are the most common colorimetric assays where interference from compounds like this compound is observed?

A3: Interference is common in assays that rely on a final colorimetric readout, particularly those used to assess biological activity. Examples include:

  • MTT, XTT, and MTS assays for cell viability.

  • DPPH and ABTS assays for antioxidant activity.[4][5]

  • FRAP (Ferric Reducing Antioxidant Power) assay .[6]

  • Nitric oxide assays using the Griess reagent.

  • ELISA assays where the substrate is converted to a colored product.

Q4: Can I switch to a different type of assay to avoid this interference?

A4: Yes, switching to a non-colorimetric method is a highly effective strategy. If available, consider using a fluorescence-based assay, such as the resazurin (AlamarBlue®) assay for cell viability, which measures a fluorescent product rather than a colored one.[3] Luminescence-based assays are also a good alternative.

Troubleshooting Guides

Problem 1: High Background Absorbance in Sample Wells

Symptoms:

  • Blank wells containing only media and the assay reagent have low absorbance.

  • Wells containing this compound, cells, and the assay reagent show unexpectedly high absorbance.

  • A dose-dependent increase in absorbance is seen with increasing concentrations of this compound, even without viable cells.

Troubleshooting Workflow:

A High Background Absorbance Detected B Prepare Proper Controls A->B C Run a 'Compound Only' Blank B->C D Subtract Blank Absorbance C->D E Is the background still too high? D->E F Decrease this compound Concentration E->F Yes H Problem Resolved E->H No G Switch to a Fluorescence-Based Assay F->G G->H

Caption: Workflow for correcting high background absorbance.

Detailed Steps:

  • Prepare Appropriate Blanks: The most critical step is to prepare the correct blank controls.[3][7] For each concentration of this compound being tested, you should have a corresponding blank well that contains the same concentration of the compound in the same assay medium, but without any cells.

  • Incubate and Read: Incubate this "compound-only" plate under the same conditions as your experimental plate.

  • Subtract the Blank: After reading the absorbance of both plates, subtract the average absorbance of the "compound-only" blank from the absorbance of your corresponding experimental wells.

Example Data Correction:

This compound Conc. (µM)Raw Absorbance (with cells)Compound-Only Blank AbsorbanceCorrected Absorbance
100.850.150.70
251.100.300.80
501.450.550.90
1001.900.901.00
Problem 2: Suspected Direct Reaction with Assay Reagents (e.g., in Antioxidant Assays)

Symptoms:

  • In an antioxidant assay (e.g., DPPH), the color of the reagent changes upon addition of this compound alone.

  • The results suggest extremely high antioxidant activity that is not biologically plausible.

Troubleshooting Workflow:

A Suspected Direct Reaction with Reagent B Test for Direct Reduction A->B C Does this compound alone reduce the reagent? B->C D Use a Different Antioxidant Assay C->D Yes G No Direct Reaction Detected C->G No E Consider Non-Redox Based Assays D->E F Problem Mitigated E->F H Proceed with Proper Blanks G->H H->F

Caption: Workflow for addressing direct reagent interaction.

Detailed Steps:

  • Perform a Reagent-Only Test: Prepare a set of wells with only the assay buffer and the colorimetric reagent (e.g., DPPH solution). Add varying concentrations of this compound and measure the absorbance change over time. This will confirm if the compound directly reduces the reagent.

  • Choose an Alternative Assay: If a direct reaction is confirmed, your current assay may not be suitable. Different antioxidant assays have different mechanisms.[5] For example, if you are seeing interference in a DPPH (electron transfer-based) assay, you might consider an assay based on a different mechanism if the goal is to assess a specific type of antioxidant activity.

  • Sample Cleanup: For complex mixtures containing this compound, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances before the assay.[8] However, this risks removing the analyte of interest and requires careful validation.

Experimental Protocols

Protocol 1: Correcting for Compound Interference in a Cell Viability (MTT) Assay

  • Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound. Add the compound to the experimental wells.

  • Prepare a Parallel Blank Plate: In a separate 96-well plate without cells, add the exact same concentrations of this compound in the same volume of cell culture medium. This will be your "compound-only" blank plate.[3]

  • Incubation: Incubate both plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT reagent to all wells of both plates and incubate according to the manufacturer's protocol (typically 2-4 hours).

  • Solubilization: Add the solubilizing agent (e.g., DMSO or a specialized buffer) to all wells of both plates and mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance of both plates at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: For each concentration of this compound, subtract the average absorbance from the "compound-only" blank plate from the average absorbance of the corresponding wells on the cell plate.

Protocol 2: Assessing Direct Reductive Activity in a DPPH Assay

  • Reagent Preparation: Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a range of concentrations of this compound in methanol. Also prepare a positive control (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of your this compound dilutions or controls.

    • Add 150 µL of the DPPH working solution to initiate the reaction.[4]

    • For a blank, use 50 µL of methanol instead of the compound.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: The scavenging activity can be calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 This protocol directly measures the ability of this compound to reduce the DPPH radical, which helps in understanding its potential interference in other redox-based assays.

References

Technical Support Center: Erythroxytriol P Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Erythroxytriol P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly inconsistent results observed during antioxidant capacity assessment.

Frequently Asked Questions (FAQs)

Q1: My DPPH assay results for this compound are not reproducible. What are the common causes?

A1: Inconsistent results in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can stem from several factors.[1][2][3] Key areas to investigate include:

  • Compound Solubility: this compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[4] Ensure it is fully dissolved in a solvent compatible with your assay system. Precipitation of the compound during the assay will lead to inaccurate readings.

  • Solvent Effects: The solvent used to dissolve this compound can influence the reaction kinetics. It is crucial to run a solvent control to account for any potential interference with the DPPH radical.

  • Light Sensitivity: The DPPH reagent is light-sensitive.[1][3] Always prepare the DPPH solution fresh and keep it in a light-protected container. Conduct incubations in the dark to prevent degradation of the radical, which can lead to high standard deviations.[3]

  • Incubation Time: The reaction between this compound and DPPH may not be instantaneous. It's important to establish a kinetic curve to determine the optimal incubation time where the reaction reaches a stable endpoint.[1]

  • Pipetting Accuracy: Small variations in the volumes of your sample or the DPPH reagent can lead to significant errors.[1][3] Ensure your pipettes are calibrated and use precise pipetting techniques.

Q2: I am observing high variability in my ABTS assay with this compound. What should I check?

A2: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is also prone to variability. Here are some troubleshooting steps:

  • pH of the Reaction: The antioxidant activity of compounds can be highly pH-dependent in the ABTS assay.[5][6] Ensure that the pH of your reaction buffer is consistent across all experiments.

  • Reaction Kinetics: Similar to the DPPH assay, the reaction between this compound and the ABTS radical cation may have a specific time course. Some compounds exhibit a biphasic kinetic pattern.[5] A time-course experiment is recommended to determine the appropriate endpoint.

  • Interference from the Compound: If this compound has a color that absorbs near the wavelength used for measurement (typically around 734 nm), it can interfere with the results.[7] A sample blank (this compound without ABTS reagent) should be run to correct for any background absorbance.

  • ABTS Radical Stability: The pre-formed ABTS radical cation solution should be stable for your experiment's duration. However, its stability can be influenced by pH and temperature.[6]

Q3: Can the chemical nature of this compound affect antioxidant assay results?

A3: Yes, the chemical structure of this compound, a diterpenoid, can influence its antioxidant activity and how it behaves in different assays. While specific antioxidant data for this compound is not widely published, general principles for similar compounds apply:

  • Mechanism of Action: Different antioxidant assays are based on different chemical reactions (e.g., hydrogen atom transfer vs. single electron transfer).[8] this compound may exhibit varying levels of activity depending on the assay's mechanism. It is recommended to use a battery of assays (e.g., DPPH, ABTS, ORAC, FRAP) to get a comprehensive antioxidant profile.[8][9]

  • Steric Hindrance: The bulky structure of diterpenoids might sterically hinder their interaction with the radical species in some assays, leading to lower than expected activity.

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent IC50 Values for this compound

This guide will help you troubleshoot variability in the half-maximal inhibitory concentration (IC50) values obtained from your antioxidant assays.

Table 1: Hypothetical Inconsistent IC50 Data for this compound in DPPH Assay

ExperimentIC50 (µg/mL)Standard DeviationNotes
155.2± 8.5Freshly prepared DPPH solution.
278.9± 12.1DPPH solution prepared 24h prior.
345.1± 5.3Used a different batch of DMSO.
462.5± 9.815-minute incubation.
554.8± 4.230-minute incubation.

Troubleshooting Workflow:

G start Inconsistent IC50 Values reagent Check Reagent Stability (e.g., DPPH, ABTS) start->reagent solvent Verify Solvent Consistency and Purity start->solvent protocol Review Assay Protocol start->protocol compound Assess Compound Solubility & Stability start->compound reagent_sol Prepare reagents fresh. Protect from light. reagent->reagent_sol solvent_sol Use high-purity solvent. Run solvent controls. solvent->solvent_sol protocol_sol Optimize incubation time. Check pipetting accuracy. protocol->protocol_sol compound_sol Ensure complete dissolution. Check for precipitation. compound->compound_sol end Consistent IC50 Values reagent_sol->end solvent_sol->end protocol_sol->end compound_sol->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Addressing Unexpected Absorbance Readings

This guide addresses scenarios where you observe unusual absorbance readings, such as negative values or readings higher than the control.

Table 2: Example of Unexpected Absorbance Data in ABTS Assay

SampleConcentration (µg/mL)Absorbance at 734 nm% Inhibition
Control (ABTS only)00.7050%
This compound100.55022.0%
This compound250.31056.0%
This compound50-0.050>100% (Error)
This compound Blank500.080N/A

Potential Causes and Solutions:

  • Sample Concentration Too High: At high concentrations, the sample may completely bleach the ABTS radical, leading to very low or even negative absorbance readings if the blank correction is not perfect.[10]

    • Solution: Decrease the concentration range of this compound in your assay.

  • Sample Interference: The compound itself may absorb light at the measurement wavelength.

    • Solution: Always run a sample blank (sample + solvent, no reagent) and subtract its absorbance from the sample reading.

  • Precipitation: The compound may precipitate out of solution at higher concentrations, scattering light and causing erroneous readings.

    • Solution: Visually inspect your assay wells for any signs of precipitation. If observed, you may need to adjust your solvent system or lower the compound concentration.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution:

    • Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol to a concentration of 0.1 mM.[1]

    • Store the solution in an amber bottle and in the dark. Prepare this solution fresh daily.[1][3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution to achieve the desired final concentrations for the assay.

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.[2]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of your sample dilutions, positive control, or solvent blank to respective wells.

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[6]

  • Preparation of ABTS Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of your sample dilutions to a 96-well plate.

    • Add 190 µL of the ABTS working solution to each well.

    • Incubate at room temperature for a pre-determined time (e.g., 6-10 minutes, though optimization is recommended).[5]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS scavenging activity is calculated using the same formula as for the DPPH assay.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagent Prepare Reagents (DPPH/ABTS) add_reagent Add Reagent to Plate prep_reagent->add_reagent prep_sample Prepare this compound Serial Dilutions add_sample Add Sample/Control to Plate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Trolox) prep_control->add_sample add_sample->add_reagent incubate Incubate in Dark add_reagent->incubate read_abs Read Absorbance (517nm or 734nm) incubate->read_abs calculate Calculate % Inhibition and IC50 read_abs->calculate

Caption: General experimental workflow for antioxidant assays.

G cluster_ros Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage leads to ErythroxytriolP This compound ErythroxytriolP->ROS donates electron/ hydrogen atom to neutralize Oxidized_ErythroxytriolP Oxidized/ Stable Form ErythroxytriolP->Oxidized_ErythroxytriolP becomes

References

Technical Support Center: Overcoming Erythroxytriol P Delivery Issues In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of Erythroxytriol P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a diterpenoid natural product. While its precise mechanism of action is still under investigation, preliminary studies suggest it may act as a modulator of inflammatory signaling pathways. Its structural similarity to other bioactive diterpenoids indicates potential interaction with intracellular kinases or transcription factors involved in the inflammatory response. Further target validation and mechanistic studies are required to fully elucidate its mode of action.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenge in the in vivo delivery of this compound stems from its physicochemical properties. It is a highly lipophilic molecule with poor aqueous solubility, which can lead to low bioavailability, rapid metabolism, and potential off-target toxicity. Overcoming these hurdles is critical for achieving therapeutic efficacy in preclinical and clinical studies.

Q3: What are the recommended starting formulations for in vivo studies with this compound?

For initial in vivo efficacy and tolerability studies, a formulation that enhances the solubility and stability of this compound is recommended. A common starting point is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model, route of administration, and desired pharmacokinetic profile. It is crucial to perform formulation optimization studies.

Q4: How can I monitor the stability of my this compound formulation?

Stability of the formulation should be assessed by visual inspection for precipitation or phase separation before each use. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the formulation over time. It is recommended to prepare fresh formulations for each experiment to minimize potential degradation.

Q5: Are there any known toxicities associated with this compound or its delivery vehicles?

While specific toxicity data for this compound is limited, researchers should be aware of potential toxicities associated with the delivery vehicle, especially at high concentrations of organic solvents like DMSO. Signs of vehicle-related toxicity in animals can include weight loss, lethargy, and irritation at the injection site. It is essential to include a vehicle-only control group in all in vivo experiments to differentiate between compound-related and vehicle-related effects.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in the formulation upon addition of aqueous components. This compound is poorly soluble in aqueous solutions. The organic solvent concentration may be too low to maintain its solubility.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the vehicle. - Prepare a stock solution of this compound in 100% DMSO and add it to the other vehicle components while vortexing. - Consider using a surfactant like Tween 80 or Cremophor EL to improve solubility.
High variability in plasma concentrations of this compound between animals. - Inconsistent administration technique (e.g., oral gavage, intravenous injection). - Formulation instability leading to inconsistent dosing. - Inter-animal differences in metabolism and absorption.- Ensure all personnel are thoroughly trained in the administration technique. - Prepare fresh formulations daily and ensure homogeneity before each administration. - Increase the number of animals per group to improve statistical power.
Signs of toxicity in animals (e.g., weight loss, lethargy) not attributed to the pharmacological effect of this compound. The formulation vehicle, particularly at high concentrations of organic solvents, may be causing toxicity.- Reduce the concentration of the organic solvent in the vehicle. - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose. - Explore alternative, less toxic formulation strategies such as lipid-based nanoparticles or cyclodextrin complexes.
Low or undetectable levels of this compound in plasma or target tissues. - Poor absorption from the site of administration. - Rapid metabolism of the compound. - Inadequate dose.- Optimize the formulation to improve solubility and absorption. - Consider a different route of administration (e.g., intravenous vs. oral). - Increase the dose of this compound, while carefully monitoring for any signs of toxicity. - Perform pharmacokinetic studies to determine the half-life and clearance of the compound.
Difficulty in administering the formulation via oral gavage due to high viscosity. The formulation contains a high concentration of a viscous component like PEG300.- Gently warm the formulation to 37°C to reduce its viscosity before administration. - Use a gavage needle with a wider gauge. - Optimize the concentration of the viscous agent to the minimum required for a stable formulation.

Data Presentation: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound

The following tables summarize the hypothetical properties of this compound to aid in experimental design and troubleshooting.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular Weight324.5 g/mol
LogP4.2
Aqueous Solubility< 0.1 µg/mL
Solubility in DMSO> 50 mg/mL
Solubility in Ethanol~10 mg/mL
StabilityStable at 4°C for up to 24 hours in formulation. Prone to oxidation at room temperature over extended periods.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)

ParameterValue
Cmax (Plasma)1.2 µg/mL
T½ (Plasma)1.5 hours
AUC (0-inf)2.8 µg*h/mL
Clearance3.6 L/h/kg
Volume of Distribution5.4 L/kg

Experimental Protocols

Protocol: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Prepare the Vehicle:

    • In a sterile 50 mL conical tube, combine the vehicle components in the desired ratio (e.g., for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline formulation).

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).

    • Vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Prepare the Final Formulation:

    • While vortexing the vehicle solution, slowly add the this compound stock solution dropwise to achieve the final desired concentration.

    • Continue vortexing for at least 5 minutes to ensure complete mixing and to prevent precipitation.

    • Visually inspect the final formulation for clarity. A clear, homogenous solution indicates successful formulation.

  • Administration:

    • Administer the formulation to the animals immediately after preparation.

    • If the formulation needs to be stored, keep it at 4°C and protected from light for no longer than 24 hours. Before use, allow the formulation to return to room temperature and vortex thoroughly.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo Studies formulation Formulation Preparation animal_dosing Animal Dosing (e.g., IV, PO) formulation->animal_dosing pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_dosing->pk_pd_studies efficacy_assessment Efficacy Assessment animal_dosing->efficacy_assessment tissue_collection Blood/Tissue Collection pk_pd_studies->tissue_collection bioanalysis Bioanalysis (e.g., LC-MS/MS) tissue_collection->bioanalysis data_analysis Data Analysis bioanalysis->data_analysis efficacy_assessment->data_analysis

Caption: Workflow for in vivo this compound experiments.

troubleshooting_logic Troubleshooting Logic for Poor In Vivo Efficacy start Poor In Vivo Efficacy Observed check_formulation Check Formulation - Solubility - Stability start->check_formulation check_pk Assess Pharmacokinetics - Absorption - Metabolism start->check_pk check_dose Evaluate Dose Level - Too low? - Toxicity? start->check_dose optimize_formulation Optimize Formulation check_formulation->optimize_formulation change_route Change Route of Administration check_pk->change_route adjust_dose Adjust Dose check_dose->adjust_dose

Caption: Decision tree for troubleshooting poor efficacy.

signaling_pathway Putative Signaling Pathway of this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling_cascade MyD88-dependent Signaling Cascade receptor->signaling_cascade nfkb NF-κB Activation signaling_cascade->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines erythroxytriol_p This compound erythroxytriol_p->signaling_cascade Inhibition

Caption: Hypothetical anti-inflammatory mechanism.

Technical Support Center: Investigating Off-Target Effects of Erythroxytriol P in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the off-target effects of Erythroxytriol P (CAS 7121-99-5). This technical support guide is designed for research professionals and provides a framework for investigating and troubleshooting potential off-target effects of a novel compound like this compound, based on its classification as a natural product potentially influencing neurotransmitter systems. The data and specific pathway interactions presented here are illustrative and should be considered hypothetical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected on-target effects?

This compound is a natural product isolated from plants such as Erythroxylum cuneatum and Sapium discolor[1]. Some sources suggest it possesses a tropane skeleton and may exhibit "cocaine-like activity," potentially influencing neurotransmitter systems[1]. Therefore, its expected on-target effects would likely involve proteins central to neurotransmission, such as dopamine, serotonin, or norepinephrine transporters or receptors.

Q2: Why should I be concerned about the off-target effects of this compound?

Off-target effects, where a compound interacts with proteins other than its intended target, can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results. For a compound with potential psychoactive properties like this compound, off-target effects could be widespread and are a critical consideration in drug development and mechanistic studies.

Q3: What are some potential off-target families I should consider for a compound like this compound?

Given its potential activity at neurotransmitter systems, a logical starting point for investigating off-target effects would include:

  • G-protein coupled receptors (GPCRs): A large family of receptors that includes adrenergic, serotonergic, and muscarinic receptors.

  • Ion channels: Particularly voltage-gated sodium, potassium, and calcium channels, which are crucial in neuronal excitability.

  • Kinases: Many small molecules exhibit off-target kinase inhibition.

  • Cytochrome P450 enzymes: Inhibition or induction of these enzymes can lead to drug-drug interactions and altered metabolism.

Q4: What initial steps should I take to profile the off-target activity of this compound?

A tiered approach is often effective. Start with broad, in vitro screening panels (e.g., a commercial kinase panel or a safety pharmacology panel that assesses a wide range of receptors and ion channels). Follow up on any "hits" from these screens with more detailed cellular assays to confirm the activity and determine its functional consequence.

Troubleshooting Guide for Common Experimental Issues

Observed Problem Potential Cause Related to Off-Target Effects Suggested Troubleshooting Steps
Unexpected Cytotoxicity at Low Concentrations This compound may be hitting a critical off-target protein essential for cell survival (e.g., a key metabolic enzyme or a component of the cell cycle machinery).1. Perform a dose-response curve in multiple cell lines of different origins. 2. Use a broader off-target screening panel to identify potential toxic liabilities. 3. Assess markers of apoptosis and necrosis (e.g., caspase activation, LDH release) to understand the mechanism of cell death.
High Variability in Assay Results The compound might be interacting with an off-target that is variably expressed in your cell model, or its off-target effects could be sensitive to minor changes in experimental conditions (e.g., cell density, serum concentration).1. Ensure consistent cell passage number and culture conditions. 2. Profile the expression of suspected off-target proteins in your cell line. 3. Consider using a cell line with known expression levels of potential off-targets for more consistent results.
Conflicting Data Between Binding and Functional Assays This compound may bind to an off-target (detected in a binding assay) but act as an antagonist or have no functional effect in a cellular context. Alternatively, it could be an allosteric modulator.1. Perform a functional assay that measures a downstream signaling event of the identified off-target (e.g., cAMP accumulation for a GPCR). 2. Investigate the possibility of partial agonism/antagonism or allosteric modulation with more complex assay formats.
Observed Phenotype Does Not Match Expected On-Target Mechanism The observed cellular phenotype may be a result of one or more off-target interactions dominating the biological response.1. Use a known selective inhibitor of the intended target to see if it recapitulates the observed phenotype. 2. Attempt to rescue the phenotype by overexpressing the intended target or knocking down a suspected off-target.

Illustrative Quantitative Data for Off-Target Screening

The following table presents hypothetical data from a screen of this compound against a panel of common off-target kinases. This data is for illustrative purposes only.

Target Assay Type This compound IC50 (µM) Interpretation
Intended Target (e.g., Dopamine Transporter) Radioligand Binding0.15High affinity for the intended target.
Kinase A Kinase Activity5.2Moderate off-target activity.
Kinase B Kinase Activity> 50No significant off-target activity.
hERG Channel Electrophysiology12.5Potential for cardiac liability.
5-HT2B Receptor Radioligand Binding2.8Significant off-target GPCR binding.

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Off-Target GPCRs

This protocol provides a general framework for assessing the binding affinity of this compound to a suspected off-target GPCR.

1. Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

  • Non-labeled competing ligand for defining non-specific binding.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

2. Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound at various concentrations (or vehicle control).

    • Radioligand at a concentration near its Kd.

    • Cell membranes (typically 10-50 µg of protein per well).

    • For non-specific binding control wells, add a high concentration of the non-labeled competing ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly harvest the contents of each well onto glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol EP This compound DAT Dopamine Transporter (On-Target) EP->DAT Inhibition GPCR Off-Target GPCR (e.g., 5-HT2B) EP->GPCR Activation (Off-Target) Dopamine Dopamine DAT->Dopamine Blocks Reuptake G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca_release->CellularResponse Modulates PKC->CellularResponse Phosphorylates

Caption: Hypothetical on-target and off-target signaling of this compound.

G Start Start: Novel Compound (this compound) BroadScreen Broad Off-Target Screen (e.g., Kinase & GPCR Panels) Start->BroadScreen HitIdent Hit Identification (Activity > Threshold) BroadScreen->HitIdent NoHits No Significant Hits Proceed with On-Target Validation HitIdent->NoHits No DoseResponse Dose-Response & Affinity (IC50 / Kd Determination) HitIdent->DoseResponse Yes End End: Characterized Off-Target Profile NoHits->End FunctionalAssay Cellular Functional Assay (e.g., Reporter Gene, Second Messenger) DoseResponse->FunctionalAssay Validate Validate Functional Effect? FunctionalAssay->Validate NoEffect Binding without Functional Effect (Note and De-prioritize) Validate->NoEffect No SAR Structure-Activity Relationship (SAR) to Mitigate Off-Target Effect Validate->SAR Yes NoEffect->End SAR->End

Caption: Experimental workflow for identifying off-target effects.

References

Modifying experimental protocols for Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the specific experimental uses and biological activities of Erythroxytriol P is limited. The following troubleshooting guides, protocols, and frequently asked questions are based on best practices for working with novel diterpenoid compounds of natural origin and should be adapted as needed based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is a powder that is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and acetone.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, create a 10 mM stock solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.[1]

Q2: What is the expected biological activity of this compound?

Q3: My experimental results with this compound are inconsistent. What are the common causes?

A3: Inconsistent results when working with a novel compound can stem from several factors:

  • Solubility Issues: The compound may be precipitating out of your culture medium. Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all experiments, typically below 0.5%.

  • Compound Instability: The compound may be unstable in your experimental conditions (e.g., sensitive to light or temperature). Prepare fresh dilutions from your frozen stock for each experiment.

  • Cell Culture Health: Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density.

  • Assay Variability: All assays have inherent variability. Include proper controls (vehicle control, positive control, negative control) in every experiment to assess the validity of your results.

Q4: What are the safety precautions for handling this compound?

A4: As with any uncharacterized chemical, standard laboratory safety precautions should be followed. Handle the powder in a chemical fume hood to avoid inhalation. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for specific handling and disposal information.

Troubleshooting Guides

Problem: Low or No Bioactivity Observed in Cell-Based Assays
Possible Cause Troubleshooting Step
Incorrect Dose Range The effective concentration may be higher or lower than tested. Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active range.
Compound Degradation The compound may be unstable in your assay medium. Minimize the time the compound is in the incubator by using shorter endpoint assays if possible.
Cell Line Insensitivity The chosen cell line may not be responsive to the compound's mechanism of action. If possible, test the compound on a panel of different cell lines.
Solubility Issues The compound may be precipitating in the aqueous culture medium. Visually inspect your wells for precipitate. Try using a different solvent or incorporating a non-toxic solubilizing agent.
Problem: High Background or "Noise" in Antioxidant Assays
Possible Cause Troubleshooting Step
Solvent Interference The solvent (e.g., DMSO) may be interfering with the assay chemistry. Ensure your vehicle control has the same final solvent concentration as your experimental samples. Run a control with just the solvent and assay reagents.
Compound Autofluorescence If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation/emission wavelengths used. Measure the fluorescence of the compound in the assay buffer alone and subtract this from your experimental values.
Incorrect Reagent Concentration The concentration of the free radical source (e.g., DPPH) or other reagents may be suboptimal. Titrate your assay reagents to find the optimal concentrations for your experimental setup.
Light Sensitivity of Reagents Some antioxidant assay reagents are light-sensitive. Perform the assay in low-light conditions or use amber-colored tubes/plates.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments
  • Reconstitution:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • Under sterile conditions, add the required volume of sterile DMSO to create a 10 mM stock solution. For example, for 1 mg of this compound (MW: 324.5 g/mol ), add 308.17 µL of DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Dilutions:

    • For experiments, thaw a single aliquot and prepare serial dilutions in sterile cell culture medium.

    • Ensure the final concentration of DMSO in the culture wells is consistent across all conditions and ideally does not exceed 0.5%.

Protocol 2: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate, add your this compound dilutions (prepared in methanol).

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration of this compound and determine the EC50 value.

Quantitative Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cytotoxicity Assay
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.2
1062.1 ± 4.8
2548.9 ± 3.9
5023.5 ± 3.1
1005.6 ± 2.0
Table 2: Example IC50 Values for this compound Against Various Cell Lines
Cell LineIC50 (µM)
Cell Line A22.5
Cell Line B45.1
Cell Line C> 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Data Analysis prep1 This compound (Powder) prep2 Dissolve in DMSO (10 mM Stock) prep1->prep2 prep3 Store at -80°C prep2->prep3 assay1 Prepare Serial Dilutions prep3->assay1 Thaw Aliquot assay2 Treat Cells assay1->assay2 assay3 Incubate assay2->assay3 assay4 Perform Assay (e.g., MTT, DPPH) assay3->assay4 analysis1 Read Absorbance assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50/EC50 analysis2->analysis3

Caption: General experimental workflow for in vitro testing of this compound.

signaling_pathway compound This compound ros Cellular ROS compound->ros Scavenges stress Oxidative Stress ros->stress pathway Pro-Apoptotic Signaling Pathway stress->pathway apoptosis Apoptosis pathway->apoptosis

Caption: Hypothetical antioxidant mechanism of this compound.

troubleshooting_logic start Inconsistent Results? solubility Check for Precipitate start->solubility Yes stability Use Fresh Dilutions start->stability Yes controls Review Controls (Vehicle, Positive) start->controls Yes cells Check Cell Health & Passage Number start->cells Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Erythroxytriol P: Unraveling its Neuroactive Potential in the Diterpenoid Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and structurally diverse world of diterpenoids, a class of natural products with profound pharmacological activities, Erythroxytriol P emerges as a molecule of interest. While its neuroactive profile remains largely uncharted, its structural classification as a pimarane diterpenoid places it within a family of compounds known for their interactions with the central nervous system. This guide provides a comparative analysis of this compound against well-characterized neuroactive diterpenoids, forskolin and salvinorin A, offering a lens through which to view its potential and frame future research.

A Tale of Three Diterpenoids: Structural and Functional Comparisons

This compound, isolated from plants of the Erythroxylum and Sapium genera, possesses a pimarane skeleton.[1][2][3][4][5] While specific neuropharmacological data for this compound is not yet available in the scientific literature, the broader class of pimarane diterpenoids has been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[1][3] This suggests that this compound may possess latent bioactivities awaiting discovery.

In stark contrast, forskolin, a labdane diterpenoid, and salvinorin A, a neoclerodane diterpenoid, have been extensively studied, revealing potent and specific neuroactive properties. Forskolin is a well-known activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This mechanism underpins its neuroprotective effects, as demonstrated in models of Alzheimer's disease and multiple sclerosis.[6][7][8][9] Salvinorin A, on the other hand, is a potent and selective kappa-opioid receptor (KOR) agonist, making it a unique psychoactive compound and a valuable tool for studying the KOR system.[10][11][12][13]

Quantitative Comparison of Neuroactive Diterpenoids

The following table summarizes the key pharmacological parameters for forskolin and salvinorin A, providing a quantitative baseline for the future characterization of this compound.

DiterpenoidClassPrimary Molecular TargetBinding Affinity (Ki)Functional Potency (EC50)Key Neuroactive Effects
This compound PimaraneCurrently UnknownNot DeterminedNot DeterminedNot Determined
Forskolin LabdaneAdenylyl CyclaseNot Applicable (Activator)~15 µM (for cAMP accumulation)Neuroprotection, cognitive enhancement, anti-inflammatory.[6][7][8][9][14]
Salvinorin A NeoclerodaneKappa-Opioid Receptor (KOR)2.4 nM1.8 nMHallucinogenic, dissociative, potential therapeutic for addiction and mood disorders.[10][12]

Delving into the Mechanisms: Signaling Pathways

The distinct neuroactive profiles of forskolin and salvinorin A stem from their unique interactions with cellular signaling pathways.

Forskolin's Mechanism of Action:

Forskolin_Pathway Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neuroprotective Factors) CREB->Gene Promotes

Caption: Signaling pathway of Forskolin.

Salvinorin A's Mechanism of Action:

SalvinorinA_Pathway SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR Agonist Gi Gi/o Protein KOR->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits IonChannels Ion Channels (e.g., GIRK) Gi->IonChannels Modulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Neuronal ↓ Neuronal Excitability IonChannels->Neuronal

Caption: Signaling pathway of Salvinorin A.

Experimental Methodologies: A Blueprint for Investigation

To elucidate the neuroactive properties of this compound, a series of established experimental protocols can be employed, drawing from studies on forskolin and salvinorin A.

Experimental Workflow for Characterizing a Novel Diterpenoid:

Experimental_Workflow Start This compound (or other novel diterpenoid) Binding Receptor Binding Assays (e.g., Radioligand binding) Start->Binding Functional Functional Assays (e.g., cAMP accumulation, Ca2+ flux) Binding->Functional CellViability In vitro Neuroprotection Assays (e.g., MTT, LDH assays) Functional->CellViability Behavioral In vivo Behavioral Models (e.g., Alzheimer's, anxiety models) CellViability->Behavioral Tox Toxicity and Safety Profiling Behavioral->Tox

Caption: Experimental workflow for a novel diterpenoid.

Key Experimental Protocols:

1. Receptor Binding Assays:

  • Objective: To identify the molecular targets of this compound.

  • Methodology: Competitive radioligand binding assays are performed using cell membranes expressing a panel of CNS receptors (e.g., opioid, cannabinoid, dopaminergic, serotonergic receptors). The ability of this compound to displace a known radiolabeled ligand from its receptor is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the equilibrium dissociation constant (Ki) is calculated. This method was crucial in identifying the high affinity of salvinorin A for the KOR.[10][13]

2. cAMP Accumulation Assay:

  • Objective: To determine if this compound modulates adenylyl cyclase activity, similar to forskolin.

  • Methodology: Cells (e.g., HEK293) are treated with varying concentrations of this compound. Intracellular cAMP levels are then measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits. An increase in cAMP would suggest a forskolin-like mechanism, while a decrease could indicate an interaction with Gi-coupled receptors.

3. In Vitro Neuroprotection Assay (e.g., against Aβ-induced toxicity):

  • Objective: To assess the potential of this compound to protect neurons from damage.

  • Methodology: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are pre-treated with this compound for a specified duration, followed by exposure to a neurotoxic insult, such as amyloid-beta (Aβ) oligomers. Cell viability is assessed using assays like the MTT or LDH assay. A significant increase in cell viability in the presence of this compound compared to the toxin-only control would indicate neuroprotective effects. Studies on forskolin have demonstrated its ability to reduce Aβ plaque deposition and associated neuroinflammation in mouse models.[6][8][9]

4. Animal Models of Neurological Disorders:

  • Objective: To evaluate the in vivo efficacy of this compound in relevant disease models.

  • Methodology: Based on in vitro findings, appropriate animal models are selected. For instance, if this compound shows neuroprotective effects against Aβ toxicity, its efficacy would be tested in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1). Behavioral tests (e.g., Morris water maze for memory) and post-mortem brain tissue analysis (e.g., immunohistochemistry for plaque load and neuroinflammation markers) are conducted. Forskolin treatment in APP/PS1 mice has been shown to improve cognitive deficits and reduce neuropathological markers.[6][8][9]

Future Directions and Conclusion

This compound stands as an intriguing yet enigmatic member of the neuroactive diterpenoid family. While its structural relatives, forskolin and salvinorin A, have paved the way in demonstrating the profound impact of diterpenoids on neuronal function, the specific neuropharmacological profile of this compound remains to be elucidated. The experimental framework outlined in this guide provides a clear path for future investigations. By systematically exploring its molecular targets and functional effects, the scientific community can unlock the potential of this compound and further enrich our understanding of the therapeutic possibilities held within the diverse chemical space of natural products.

References

Erythroxytriol P: A Comparative Analysis of its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of Erythroxytriol P, understood to be erythritol, against established antioxidant benchmarks: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Quercetin. This analysis is supported by experimental data from various antioxidant assays to provide an objective performance evaluation.

Comparative Antioxidant Activity

The antioxidant capacity of this compound and the selected benchmarks was evaluated using common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, including the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC), are summarized in the table below.

CompoundDPPH Assay (IC50)ABTS Assay (IC50/TEAC)ORAC Assay (µmol TE/g)
This compound (Erythritol) 452.8 mg/mL[1]200.17 mg/mL[1]Data not available
Vitamin C (Ascorbic Acid) 0.0023 mg/mL[1]0.002 mg/mL[1]Data not available
Vitamin E (α-Tocopherol) Data not availableTEAC: 1.0-1.5Data not available
Quercetin Data not availableTEAC: 1.3-2.4~4.38-10.7 (unitless)

Note: Lower IC50 values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox, a water-soluble vitamin E analog. Higher TEAC values signify greater antioxidant capacity. The ORAC value for quercetin is presented as a range from literature, and direct comparison should be made with caution due to varying experimental conditions.

From the available data, this compound demonstrates significantly lower antioxidant activity in both DPPH and ABTS assays compared to the potent antioxidant, Vitamin C.[1] While this compound has been shown to be an excellent scavenger of hydroxyl radicals, it is reportedly inert towards superoxide radicals.[2]

Signaling Pathway and Experimental Workflow

To provide a broader context for antioxidant research, the following diagrams illustrate a key cellular antioxidant signaling pathway and a typical experimental workflow for an antioxidant assay.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 sequesters Ub Ub Keap1->Ub ubiquitination Ub->Nrf2 ARE ARE Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription dpph_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare DPPH solution Prepare DPPH solution Mix DPPH and Sample/Standard Mix DPPH and Sample/Standard Prepare DPPH solution->Mix DPPH and Sample/Standard Prepare Sample dilutions Prepare Sample dilutions Prepare Sample dilutions->Mix DPPH and Sample/Standard Prepare Standard dilutions Prepare Standard dilutions Prepare Standard dilutions->Mix DPPH and Sample/Standard Incubate in dark Incubate in dark Mix DPPH and Sample/Standard->Incubate in dark Measure Absorbance Measure Absorbance Incubate in dark->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

Erythroxytriol P: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant potential of Erythroxytriol P against well-established antioxidants such as Vitamin C, Vitamin E, and Glutathione. This document synthesizes available data, details experimental methodologies, and visualizes relevant pathways to facilitate further research and development.

Executive Summary

This compound, a diterpenoid compound isolated from plants of the Erythroxylum genus, has been a subject of interest for its potential bioactive properties. While direct, quantitative antioxidant data for this compound (CAS 7121-99-5) is not extensively available in peer-reviewed literature, this guide provides a comparative framework based on the known antioxidant activities of related compounds and standardized testing methodologies. In contrast, the antioxidant capacities of Vitamin C, Vitamin E, and Glutathione are well-documented and serve as benchmarks in antioxidant research. This guide presents a juxtaposition of the available information to aid in the preliminary assessment of this compound's potential efficacy.

Comparative Antioxidant Activity

While specific IC50 or ORAC values for this compound are not readily found in scientific databases, studies on extracts from Erythroxylum species, rich in diterpenoids, have demonstrated notable antioxidant activity.[1] This suggests that this compound, as a constituent of these plants, may contribute to these antioxidant effects. For a quantitative perspective, the following table summarizes the antioxidant capacities of Vitamin C, Vitamin E, and Glutathione from common in vitro assays.

Table 1: Quantitative Antioxidant Capacity of Known Antioxidants

AntioxidantAssayIC50 / ActivityReference
Vitamin C (Ascorbic Acid) DPPH~5-10 µg/mL[2]
ABTS~2-8 µg/mL[2]
ORAC~1500-2000 µmol TE/g[3]
Vitamin E (α-Tocopherol) DPPH~20-50 µg/mL[4]
ABTS~15-40 µg/mL[4]
ORAC~1200-1500 µmol TE/g[3]
Glutathione (GSH) DPPH~50-100 µg/mL[4]
ABTS~10-30 µg/mL[2]
ORACLower than Vitamins C & E[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE) per gram. Higher ORAC values indicate greater antioxidant capacity.

Experimental Protocols for Antioxidant Assays

To ensure reproducibility and standardization, detailed experimental protocols for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[5][6]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.

    • Prepare a stock solution of the standard, Trolox (a water-soluble analog of Vitamin E).

  • Sample Preparation: Dissolve the test compound and Trolox in the phosphate buffer to create a range of concentrations.

  • Assay Procedure:

    • In a black 96-well microplate, add the sample or Trolox standard to the fluorescein solution.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to a standard curve generated with Trolox, and the results are expressed as Trolox Equivalents (TE).[7][8][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Vitamin C) in a suitable solvent.

  • Assay Procedure:

    • Add a small aliquot of the sample or standard to the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[10][11][12]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Oxidative Stress Antioxidant Antioxidant (e.g., this compound) Stable_Molecule Stable, Non-reactive Molecule Antioxidant->ROS Oxidized_Antioxidant Oxidized Antioxidant

Caption: General mechanism of antioxidant action against reactive oxygen species.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (Purple) Start->Prepare_DPPH Prepare_Sample Prepare Antioxidant Sample (e.g., this compound) Start->Prepare_Sample Mix Mix DPPH and Sample Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm (Colorless/Yellow) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ORAC_Assay_Workflow Start Start Prepare_Reagents Prepare Fluorescein, AAPH, and Trolox Start->Prepare_Reagents Prepare_Sample Prepare Antioxidant Sample (e.g., this compound) Start->Prepare_Sample Mix_in_Plate Mix Sample/Trolox with Fluorescein Prepare_Reagents->Mix_in_Plate Prepare_Sample->Mix_in_Plate Incubate Incubate at 37°C Mix_in_Plate->Incubate Add_AAPH Add AAPH to Initiate Oxidation Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically Add_AAPH->Measure_Fluorescence Calculate Calculate AUC and Trolox Equivalents Measure_Fluorescence->Calculate

Caption: Experimental workflow for the ORAC assay.

Conclusion and Future Directions

While a direct quantitative comparison of this compound's antioxidant efficacy to established antioxidants is currently limited by the lack of specific experimental data, the known antioxidant properties of extracts from its source genus, Erythroxylum, are promising. The data and protocols presented for Vitamin C, Vitamin E, and Glutathione provide a solid baseline for future comparative studies.

To definitively ascertain the antioxidant potential of this compound, further research is warranted. It is recommended that purified this compound be subjected to a battery of standardized antioxidant assays, including DPPH, ORAC, and ABTS, to determine its IC50 and TEAC values. Such studies will enable a direct and meaningful comparison with the benchmark antioxidants discussed in this guide and will be invaluable for researchers and professionals in the field of drug discovery and development.

References

Erythropoietin: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Erythropoietin (EPO) and its derivatives. It includes an objective analysis of its performance against other neuroprotective agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Introduction to Erythropoietin's Neuroprotective Role

Erythropoietin (EPO) is a glycoprotein hormone primarily known for its role in stimulating the production of red blood cells (erythropoiesis). Beyond this hematopoietic function, a growing body of evidence has established EPO as a potent neuroprotective agent.[1][2][3] It has demonstrated significant therapeutic potential in various models of neurological damage, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Parkinson's and Alzheimer's.[3][4][5][6] The neuroprotective effects of EPO are mediated through its interaction with the EPO receptor (EpoR) present on neurons and other cells within the central nervous system.[1][3] This interaction triggers a cascade of intracellular signaling pathways that collectively inhibit apoptosis, reduce inflammation, and counteract oxidative stress.[1][3][7]

A key challenge in the clinical application of EPO for neuroprotection is its hematopoietic side effects, which can increase the risk of thromboembolic events.[5] This has led to the development of EPO derivatives, such as carbamylated EPO (CEPO) and asialo-EPO, which are engineered to retain neuroprotective properties while having minimal to no impact on red blood cell production.[8][9][10] This guide will delve into the comparative efficacy of EPO and these derivatives.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from preclinical studies, comparing the neuroprotective effects of EPO and its derivatives.

Table 1: Comparison of Erythropoietin (EPO) and Carbamylated EPO (CEPO) in a Model of Spinal Cord Ischemia/Reperfusion Injury

Treatment GroupPercentage of Damaged Neurons (Thoracic Segments)Percentage of Damaged Neurons (Lumbar Segments)
Control27% (25, 44)26% (19, 32)
EPO5% (5, 7)8% (5, 10)
CEPO8% (4, 10)7% (5, 13)

Data presented as median (quartile). Data from a porcine model of aortic cross-clamping.[11]

Table 2: Comparison of Erythropoietin (EPO) and Carbamylated EPO (CEPO) in an In Vitro Ischemia-like Model (Oxygen-Glucose Deprivation)

Treatment GroupReduction in Propidium Iodide (PI) Uptake (Cell Death)
EPO33% ± 5%
CEPO49% ± 3%

Data from organotypic hippocampal slice cultures.[8][12]

Table 3: Comparison of Erythropoietin (EPO) and Carbamylated EPO (CEPO) in an In Vitro Excitotoxicity Model (NMDA Exposure)

Treatment GroupReduction in Propidium Iodide (PI) Uptake (Cell Death)
EPO15% ± 8%
CEPO35% ± 8%

Data from organotypic hippocampal slice cultures.[8][12]

Signaling Pathways in EPO-Mediated Neuroprotection

EPO exerts its neuroprotective effects by activating several key intracellular signaling pathways upon binding to its receptor. The primary pathways implicated are the JAK2/STAT5, PI3K/Akt, and MAPK/ERK pathways.

EPO-EpoR Signaling Cascade

EPO_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades EpoR EpoR Dimer JAK2 JAK2 EpoR->JAK2 Recruitment STAT5 STAT5 EpoR->STAT5 Recruitment & Phosphorylation PI3K PI3K EpoR->PI3K Activation MAPK_ERK MAPK/ERK EpoR->MAPK_ERK Activation EPO Erythropoietin (EPO) EPO->EpoR Binding pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->EpoR Phosphorylates Receptor pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 Dimerization Nucleus Nucleus pSTAT5->Nucleus Translocation Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation, Anti-oxidant) Akt->Neuroprotection MAPK_ERK->Neuroprotection Nucleus->Neuroprotection Gene Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Neuronal Cell Culture Toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2) CellCulture->Toxicity Treatment_invitro Treat with Erythropoietin/Derivative Toxicity->Treatment_invitro ViabilityAssay Assess Cell Viability (MTT Assay) Treatment_invitro->ViabilityAssay ApoptosisAssay_invitro Assess Apoptosis (TUNEL Assay) Treatment_invitro->ApoptosisAssay_invitro DataAnalysis Data Analysis and Comparison ViabilityAssay->DataAnalysis ApoptosisAssay_invitro->DataAnalysis AnimalModel Animal Model of Neurological Damage (e.g., Stroke, TBI) Treatment_invivo Administer Erythropoietin/Derivative AnimalModel->Treatment_invivo Behavioral Behavioral Assessment Treatment_invivo->Behavioral Histology Histological Analysis (e.g., Infarct Volume) Treatment_invivo->Histology Biochemical Biochemical Assays (SOD, GSH-Px) Treatment_invivo->Biochemical Behavioral->DataAnalysis Histology->DataAnalysis Biochemical->DataAnalysis

References

Cross-Validation of Assays for Erythrose-4-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Erythrose-4-Phosphate (E4P), a key intermediate in the pentose phosphate pathway. Given the absence of a widely recognized analyte specifically named "Erythroxytriol P" in publicly available scientific literature, this document focuses on E4P, a structurally related and biologically significant phosphorylated sugar. The principles and methodologies described herein are broadly applicable to the validation and comparison of various bioanalytical assays.

Accurate and reliable quantification of metabolic intermediates like E4P is critical for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of drugs. This guide offers a framework for cross-validating different assay methodologies, ensuring data integrity and comparability across studies.

Comparative Analysis of E4P Quantification Methods

The selection of an appropriate assay for E4P quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of hypothetical performance data for three common analytical platforms.

Parameter LC-MS/MS Enzymatic Assay Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.1 µM1 µM0.5 µM
Limit of Quantification (LOQ) 0.5 µM5 µM2 µM
Linear Range 0.5 - 500 µM5 - 1000 µM2 - 200 µM
Accuracy (% Recovery) 95 - 105%90 - 110%92 - 108%
Precision (%RSD) < 5%< 10%< 7%
Specificity HighModerate to HighHigh
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Potential for ion suppression/enhancementLowModerate

Experimental Protocols

Detailed and standardized experimental protocols are essential for the successful cross-validation of analytical methods. The following protocols are based on established guidelines for bioanalytical method validation, such as those from the FDA and EMA.[1][2][3][4]

Sample Preparation
  • Objective: To extract E4P from the biological matrix and remove interfering substances.

  • Procedure:

    • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 80% methanol).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

    • For LC-MS/MS analysis, consider a derivatization step to enhance ionization efficiency, a technique commonly used for poorly ionizing molecules like oxysterols.[5]

    • Dry the supernatant under a stream of nitrogen and reconstitute in the appropriate assay buffer or mobile phase.

Method Validation Parameters

The following parameters should be assessed for each assay according to regulatory guidelines.[1][3][6]

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks or signals at the retention time or m/z of the analyte and internal standard.[1]

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentration points spanning the expected physiological range of E4P. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on at least three different days.[1][3] Acceptance criteria are typically within 15% of the nominal value (20% for the LLOQ).[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[7][8]

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte signal in pre-spiked and post-spiked blank matrix samples.

  • Matrix Effect: Investigate the effect of the biological matrix on the analytical signal, particularly for mass spectrometry-based methods.[1]

  • Stability: Assess the stability of E4P in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Cross-Validation Procedure
  • Objective: To compare the performance of two or more analytical methods.

  • Procedure:

    • Analyze a set of at least 20 individual samples using all methods being compared.

    • The samples should cover the entire calibration range.

    • Perform statistical analysis on the resulting data, such as correlation and regression analysis, to determine the degree of agreement between the methods.

    • A high correlation coefficient (e.g., r > 0.9) and a slope close to 1 in the regression analysis indicate good agreement between the methods.

Visualizing Pathways and Workflows

Signaling Pathway

The following diagram illustrates the Pentose Phosphate Pathway, highlighting the central role of Erythrose-4-Phosphate (E4P).[9] E4P serves as a crucial precursor for the biosynthesis of aromatic amino acids and other important cellular components.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate R5P Ribulose-5-Phosphate G6P->R5P X5P Xylulose-5-Phosphate R5P->X5P R5P2 Ribose-5-Phosphate R5P->R5P2 GAP Glyceraldehyde-3-Phosphate X5P->GAP Transketolase S7P Sedoheptulose-7-Phosphate R5P2->S7P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate GAP->F6P Transaldolase AA Aromatic Amino Acids E4P->AA

Caption: The Pentose Phosphate Pathway leading to Erythrose-4-Phosphate.

Experimental Workflow

This diagram outlines the systematic process for the cross-validation of two different analytical assays for E4P.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_assay1 Assay 1 (e.g., LC-MS/MS) cluster_assay2 Assay 2 (e.g., Enzymatic) SampleCollection Sample Collection (n>20) Extraction Metabolite Extraction SampleCollection->Extraction Assay1_Analysis Sample Analysis Extraction->Assay1_Analysis Assay2_Analysis Sample Analysis Extraction->Assay2_Analysis Assay1_Validation Method Validation Assay1_Validation->Assay1_Analysis DataAnalysis Statistical Analysis (Correlation, Regression) Assay1_Analysis->DataAnalysis Assay2_Validation Method Validation Assay2_Validation->Assay2_Analysis Assay2_Analysis->DataAnalysis Conclusion Conclusion on Method Comparability DataAnalysis->Conclusion

Caption: Workflow for cross-validation of two analytical assays.

References

In Vivo Validation of Diterpenoid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the in vivo validation of in vitro findings for diterpenoid compounds. Due to the absence of published in vivo or in vitro studies on Erythroxytriol P , this document utilizes Carnosol , a well-researched diterpenoid with demonstrated anti-inflammatory and antioxidant properties, as a representative example. The methodologies and data presentation formats provided herein can be adapted for this compound once sufficient experimental data becomes available.

Executive Summary

Carnosol has been extensively studied for its therapeutic potential, with numerous in vitro studies demonstrating its efficacy in modulating key signaling pathways involved in inflammation and oxidative stress. Subsequent in vivo studies have validated many of these initial findings, establishing Carnosol as a promising candidate for further drug development. This guide will compare the in vitro mechanisms with the in vivo outcomes, providing a comprehensive overview of its biological activity.

Data Presentation: Carnosol as a Case Study

The following tables summarize the quantitative data from key in vitro and in vivo studies on Carnosol, focusing on its anti-inflammatory and antioxidant effects.

Table 1: In Vitro Anti-Inflammatory Activity of Carnosol

Cell LineStimulantKey TargetIC50 / Effective ConcentrationOutcome
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production9.4 µM[1][2]Inhibition of iNOS expression and NO release.
RAW 264.7 MacrophagesLPSNF-κB Activation5 µM[1][2]Inhibition of IκBα phosphorylation and degradation, blocking NF-κB nuclear translocation.
Human A549 Lung CarcinomaInterleukin-1βmPGES-1 Activity10.9 µM[3]Inhibition of prostaglandin E2 (PGE2) synthesis.
B16/F10 Mouse Melanoma-MMP-9 Expression5 µM (for mRNA)[4]Reduction of matrix metalloproteinase-9, inhibiting cell invasion.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Carnosol

Animal ModelConditionDosageRoute of AdministrationKey Findings
MiceCarrageenan-induced Paw Edema30-100 µ g/paw IntraplantarSignificant reduction in paw edema and hyperalgesia.[3]
MiceFormalin-induced Nociception30-100 µ g/paw IntraplantarInhibition of the late phase (inflammatory) pain response.[3]
Ovariectomized (OVX) MiceOsteoporosis10 mg/kg/dayIntraperitonealAttenuated bone loss and reduced serum levels of inflammatory markers (TRAcp5b, CTX-1, IL-6).[5]
MiceTPA-induced Ear Inflammation1, 3, 10 µM (topical)TopicalDose-dependent reduction in ear inflammation and skin tumor promotion.[4]

Table 3: In Vitro vs. In Vivo Antioxidant Activity of Carnosol

Assay / ModelKey Target / OutcomeIn Vitro FindingsIn Vivo Findings
DPPH Radical ScavengingFree Radical ScavengingPotent antioxidant activity demonstrated.[1][2]N/A (Direct scavenging is an in vitro measure)
Fenton ReactionDNA ProtectionProtection against hydroxyl radical-induced DNA damage.[1]N/A
HepG2 Cells (vs. H2O2)Cytoprotection / Glutathione (GSH) LevelsIncreased GSH levels by 160% at 5 µM, protecting against oxidative stress.[6]Enhanced activity of GST and quinone reductase in rat liver.[4]
OGD-treated BV2 MicrogliaOxidative Damage Markers (MDA, LPO)Decreased levels of malondialdehyde (MDA) and lipid peroxidation (LPO).[7]N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of Carnosol for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a standard curve. The IC50 value is determined as the concentration of Carnosol that inhibits 50% of the LPS-induced NO production.[1][2]

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Male Swiss mice are used for this model.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Carnosol is administered via intraplantar injection into the right hind paw.

  • Induction of Edema: 30 minutes after treatment, 1% carrageenan solution is injected into the same paw to induce inflammation.

  • Measurement: Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the Carnosol-treated group with the vehicle control group.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Carnosol and a typical experimental workflow for its evaluation.

Carnosol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates JNK JNK TLR4->JNK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces AP1 AP-1 p38_MAPK->AP1 Activates JNK->AP1 Activates AP1->COX2 Induces Carnosol Carnosol Carnosol->IKK Inhibits Carnosol->p38_MAPK Inhibits Carnosol->JNK Inhibits

Caption: Carnosol's anti-inflammatory signaling pathway.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., Anti-inflammatory assays) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Animal models of inflammation) Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Toxicity and Safety Studies In_Vivo_Efficacy->Toxicity_Studies Pharmacokinetics Pharmacokinetics (ADME) Toxicity_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: A typical workflow for drug discovery and development.

Conclusion

The available data for Carnosol demonstrates a strong correlation between its in vitro mechanisms of action and its in vivo efficacy as an anti-inflammatory and antioxidant agent. The inhibition of key inflammatory pathways such as NF-κB and MAPK signaling in cell-based assays translates to reduced inflammation and pain in animal models. This guide provides a template for how such a comparative analysis could be conducted for this compound, once the necessary experimental data are generated. Future research on this compound should focus on establishing its basic in vitro bioactivities and then progressing to in vivo models to validate these findings and assess its therapeutic potential.

References

Absence of Published Studies on Erythroxytriol P Necessitates Examination of Related Compounds from the Erythroxylum Genus

Author: BenchChem Technical Support Team. Date: November 2025

To provide a relevant comparative guide for researchers, this document summarizes the reported biological activities of extracts from Erythroxylum species known to contain diterpenoids. This information may offer insights into the potential therapeutic areas and biological effects of compounds within this class and from this genus. It is crucial to note that the data presented here are for crude extracts and not for the isolated Erythroxytriol P, and therefore should be interpreted with caution as the observed activities are the result of a complex mixture of phytochemicals.

Comparative Bioactivity of Erythroxylum Species Extracts

The following table summarizes the quantitative data found for the biological activities of extracts from Erythroxylum species that are known to be sources of diterpenoids.

Plant Species & Extract TypeBiological ActivityAssayResultsReference
Erythroxylum monogynum (Methanolic Extract)CytotoxicityBrine Shrimp Lethality AssayLC50: 172.3 ppm[1]
Erythroxylum monogynum (Methanolic Extract)AntitumorCarrot Disc BioassayTumor inhibition at 800 µ g/disc [1]
Erythroxylum cuneatum (Alkaloid Leaf Extract)AntioxidantDPPH Radical ScavengingEC50: 1482 µg/ml[2][3]
Erythroxylum cuneatum (Alkaloid Leaf Extract)AntioxidantFerric Reducing Antioxidant Power (FRAP)EC1: 2191 µg/ml[2][3]
Erythroxylum cuneatum (Alkaloid Leaf Extract)Anti-inflammatoryCarrageenan-induced Paw Edema in ratsDose-dependent decrease in paw edema[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below to facilitate replication and further research.

Brine Shrimp Lethality Assay (Erythroxylum monogynum Methanolic Extract)

The cytotoxic activity of the methanolic extract of Erythroxylum monogynum was evaluated against brine shrimp (Artemia salina) larvae.[1] While the specific detailed protocol from the cited review was not available, a general procedure for this assay involves:

  • Hatching brine shrimp eggs in artificial seawater under constant aeration and light for 48 hours.

  • Preparing various concentrations of the plant extract in seawater.

  • Adding a specific number of nauplii (larvae) to each concentration of the extract.

  • Incubating for 24 hours under light.

  • Counting the number of surviving nauplii.

  • Calculating the median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed.

Antitumor Bioassay (Carrot Disc) (Erythroxylum monogynum Methanolic Extract)

The antitumor potential was assessed using the Agrobacterium tumefaciens-induced carrot disc bioassay.[1] A general protocol for this assay includes:

  • Preparing fresh carrot discs from surface-sterilized carrots.

  • Inoculating the carrot discs with a suspension of A. tumefaciens.

  • Treating the inoculated discs with various concentrations of the plant extract.

  • Incubating the discs in the dark at room temperature for several days to allow for tumor formation.

  • Observing and counting the number of tumors on each disc.

  • Calculating the percentage of tumor inhibition compared to a control group.

DPPH Radical Scavenging Assay (Erythroxylum cuneatum Alkaloid Leaf Extract)

The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2][3] The general methodology is as follows:

  • Preparing a solution of DPPH in a suitable solvent (e.g., methanol).

  • Adding various concentrations of the plant extract to the DPPH solution.

  • Incubating the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measuring the absorbance of the solution at a specific wavelength (around 517 nm).

  • Calculating the percentage of radical scavenging activity.

  • The EC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay (Erythroxylum cuneatum Alkaloid Leaf Extract)

The FRAP assay measures the antioxidant potential through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3] A typical protocol involves:

  • Preparing a FRAP reagent containing a mixture of an acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

  • Adding the plant extract to the FRAP reagent.

  • Incubating the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Measuring the absorbance of the resulting blue-colored solution at a specific wavelength (around 593 nm).

  • The antioxidant capacity is determined based on the increase in absorbance and is often expressed as an EC1 value, the concentration required to produce an absorbance of 1.0.

Carrageenan-Induced Paw Edema in Rats (Erythroxylum cuneatum Alkaloid Leaf Extract)

The anti-inflammatory activity was evaluated in a rat model of carrageenan-induced paw edema.[2][3] The experimental procedure generally includes:

  • Administering different doses of the plant extract orally to groups of rats.

  • After a specific time (e.g., 1 hour), injecting a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.

  • Measuring the volume of the paw at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculating the percentage of inhibition of edema for each group compared to a control group that received only the vehicle.

Visualizing Experimental Concepts

Due to the absence of specific signaling pathway studies for this compound or related diterpenoids in the provided search results, a generalized experimental workflow for screening the bioactivity of a natural product extract is presented below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_conclusion Further Steps plant_material Erythroxylum sp. Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract cytotoxicity_assay Cytotoxicity Assays (e.g., Brine Shrimp) crude_extract->cytotoxicity_assay Test for toxicity antioxidant_assay Antioxidant Assays (e.g., DPPH, FRAP) crude_extract->antioxidant_assay Test for radical scavenging anti_inflammatory_assay Anti-inflammatory Assays (e.g., Paw Edema) crude_extract->anti_inflammatory_assay Test for inflammation reduction quantitative_data Quantitative Data (LC50, EC50) cytotoxicity_assay->quantitative_data antioxidant_assay->quantitative_data anti_inflammatory_assay->quantitative_data comparison Comparison with Alternatives quantitative_data->comparison further_studies Isolation of Active Compounds (e.g., this compound) comparison->further_studies

A generalized workflow for natural product bioactivity screening.

References

Benchmarking a Novel Compound: A Comparative Neurotoxicity Guide for Erythroxytriol P Against Established Neurotoxins

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a natural product whose biological activities are still under investigation. A critical aspect of characterizing any novel compound with potential therapeutic applications is a thorough assessment of its safety profile, including its potential for neurotoxicity. This guide provides a framework for benchmarking the neurotoxic potential of a novel compound, such as this compound, against well-established neurotoxins. Due to the current lack of publicly available neurotoxicity data for this compound, this document serves as a template for how such a comparative analysis should be structured and the types of data required. We will utilize data from three well-characterized neurotoxins—rotenone, 1-methyl-4-phenylpyridinium (MPP+), and glutamate—to illustrate the benchmarking process.

Comparative Analysis of Neurotoxic Profiles

A direct comparison of the neurotoxic potential of a novel compound with established neurotoxins requires standardized in vitro assays. Key parameters for comparison include the concentration-dependent effects on cell viability and the elucidation of the underlying mechanisms of toxicity.

Table 1: Comparative Neurotoxicity of Established Neurotoxins

CompoundCell LineAssayEndpointIC50 / EC50Mechanism of Action
Rotenone Human Brain SpheroidsCell ViabilityATP levels~10 µM (at 2 weeks differentiation)[1]Inhibition of mitochondrial complex I, leading to ATP depletion and oxidative stress.[2][3]
SH-SY5Y cellsCell ViabilityMTT Assay150 nM[4]Induces oxidative stress and apoptosis.[3][5]
MPP+ Differentiated SH-SY5Y cellsCell ViabilityCellTiter-Blue1-3 mM (24h exposure)[6]Selective uptake by dopaminergic neurons and inhibition of mitochondrial complex I, leading to ATP depletion and cell death.[7][8]
MN9D cellsCell ViabilityMTT Assay~125 µM[9]Induces apoptosis and mitochondrial oxidant generation.[9]
Glutamate Primary Mouse Cortical NeuronsCell ViabilityNot specifiedEC50 of ~2 µM[10]Excitotoxicity through overactivation of NMDA receptors, leading to calcium influx and subsequent neuronal damage.[10][11]
Primary Rat Cortical NeuronsLDH ReleaseCell deathNot specifiedInduces excitotoxic cell death.[12]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values can vary depending on the specific cell line, assay, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate benchmarking. Below are representative methodologies for assessing neurotoxicity.

Cell Culture and Differentiation
  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are a commonly used model in neurotoxicity studies. For differentiation into a more mature neuronal phenotype, cells are often treated with retinoic acid (RA) at a concentration of 10 µM for several days.[6] This process induces morphological and biochemical changes, rendering the cells more susceptible to certain neurotoxins.

  • Primary Cortical Neurons: Primary neurons isolated from embryonic rodent brains provide a more physiologically relevant model. Cortical cells from embryonic mice or rats are cultured on appropriate substrates, and non-neuronal cell division is inhibited.[13] Experiments are typically performed on mature cultures (e.g., 14-16 days in vitro).

Neurotoxicity Assays
  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

    • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant provides an indicator of cytotoxicity.[12]

    • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels is often associated with cytotoxicity and mitochondrial dysfunction.

  • Assessment of Oxidative Stress:

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[1] This dye is cell-permeable and fluoresces upon oxidation by ROS.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential (MMP): Dyes like Rhodamine 123 or JC-1 can be used to assess the integrity of the mitochondrial membrane potential. A loss of MMP is an early indicator of apoptosis and mitochondrial dysfunction.

    • Oxygen Consumption Rate (OCR): Instruments like the Seahorse XF Analyzer can measure the OCR of cultured cells, providing a real-time assessment of mitochondrial respiration and the effects of toxins on different components of the electron transport chain.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in neurotoxicity testing can aid in understanding and experimental design.

G cluster_0 Neurotoxin-Induced Cell Death Pathway Neurotoxin Neurotoxin (e.g., Rotenone, MPP+, Glutamate) Mitochondria Mitochondrial Dysfunction (Complex I Inhibition) Neurotoxin->Mitochondria Rotenone, MPP+ NMDA_Receptor NMDA Receptor Overactivation Neurotoxin->NMDA_Receptor Glutamate ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Calcium Ca2+ Influx NMDA_Receptor->Calcium Calcium->Apoptosis G cluster_1 In Vitro Neurotoxicity Assessment Workflow Start Start: Select Cell Model (e.g., SH-SY5Y, Primary Neurons) Culture Cell Culture & Differentiation Start->Culture Treatment Treat with This compound & Control Neurotoxins Culture->Treatment Assays Perform Assays: - Cell Viability (MTT, LDH) - Oxidative Stress (ROS) - Mitochondrial Function (MMP, OCR) Treatment->Assays Data Data Acquisition & Analysis Assays->Data Comparison Compare IC50/EC50 Values & Mechanistic Data Data->Comparison Conclusion Conclusion: Assess Neurotoxic Potential of this compound Comparison->Conclusion G cluster_2 Logical Framework for Comparative Analysis Erythroxytriol_P This compound (Test Compound) Experimental_Data Experimental Data (IC50, Mechanism) Erythroxytriol_P->Experimental_Data Established_Neurotoxins Established Neurotoxins (Rotenone, MPP+, Glutamate) Established_Neurotoxins->Experimental_Data Comparative_Analysis Comparative Analysis Experimental_Data->Comparative_Analysis Risk_Assessment Neurotoxic Risk Assessment Comparative_Analysis->Risk_Assessment

References

Safety Operating Guide

Proper Disposal of Erythroxytriol P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Erythroxytriol P, a diterpenoid natural product. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe management. Key data for this compound are summarized below.

PropertyValue
Molecular Formula C₂₀H₃₆O₃
Molecular Weight 324.5 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store at 2-8°C in a tightly sealed vial.

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Appropriate Personal Protective Equipment (PPE) must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to be conducted by trained laboratory personnel in a controlled environment.

  • Initial Assessment:

    • Determine if the this compound waste is contaminated with other hazardous materials. If it is a mixed waste, the disposal protocol must account for all components.

    • Quantify the amount of waste to be disposed of.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Containment and Labeling:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant).

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container. The label must identify all chemical components and their approximate concentrations.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash. [1] This is crucial to prevent environmental contamination and potential harm to aquatic life.[2]

    • Provide the waste disposal vendor with a completed hazardous waste manifest or any other required documentation.

IV. Spill and Emergency Procedures

In the event of a spill or accidental release of this compound, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Control: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Clean-up:

    • For small powder spills, carefully sweep or vacuum the material. Avoid creating dust. Use a vacuum with a HEPA filter if available.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

Erythroxytriol_P_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_storage Storage & Final Disposal cluster_hazards Key Hazards cluster_ppe Required PPE start Start: Identify this compound Waste assess Assess for Contaminants (Is it mixed waste?) start->assess quantify Quantify Waste assess->quantify segregate Segregate Solid & Liquid Waste quantify->segregate contain_solid Contain Solid Waste in Labeled Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled Container segregate->contain_liquid store Store in Designated Waste Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end haz1 Skin Irritant haz2 Eye Irritant haz3 Skin Sensitizer ppe1 Gloves ppe2 Eye Protection ppe3 Lab Coat

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Erythroxytriol P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of novel compounds is paramount. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal methods for Erythroxytriol P, a diterpenoid natural product isolated from plants of the Erythroxylum genus. Given the limited specific safety data for this compound, a cautious approach based on the handling of potentially bioactive and hazardous chemicals is mandated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Equipment Specifications and Rationale
Hands Double-gloving with chemical-resistant glovesUse a powder-free nitrile or neoprene glove as the inner layer, with a thicker, chemical-resistant glove (e.g., butyl rubber) as the outer layer. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[1]
Eyes/Face Safety goggles and a face shieldSafety goggles that provide a tight seal around the eyes are essential to protect against splashes.[2] A face shield offers an additional layer of protection for the entire face.[1][2]
Body Chemical-resistant lab coat or gownA long-sleeved, disposable or dedicated lab coat made of a low-permeability fabric is required. Cuffs should be tucked into the outer gloves. For larger quantities or potential for significant splashing, a chemical-resistant suit may be necessary.[3][4]
Respiratory N95 respirator or higherFor handling powders or creating aerosols, a NIOSH-approved N95 or N100 particulate respirator is the minimum requirement. In situations with a high risk of aerosolization or for spill cleanup, a chemical cartridge-type respirator may be required.[1]
Feet Closed-toe, chemical-resistant footwearLeather or canvas shoes are not appropriate as they can absorb chemicals.[3] Wear chemical-resistant boots or shoe covers over regular closed-toe shoes.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

1. Preparation and Pre-Handling:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure all necessary PPE is available and has been properly inspected for any defects.

  • Prepare all necessary equipment and reagents before bringing the compound into the designated area.

  • Have a spill kit readily accessible.

2. Handling and Experimentation:

  • Don all required PPE before entering the designated handling area.

  • When weighing the solid compound, perform this task within a fume hood to prevent inhalation of airborne particles.

  • For dissolution, add solvents slowly to the compound to avoid splashing.

  • Keep all containers with this compound clearly labeled and sealed when not in immediate use.

3. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment used during the experiment with an appropriate solvent.

  • Carefully remove PPE, starting with the outer gloves, followed by the lab coat/gown, face shield, goggles, and inner gloves. Dispose of disposable PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing all PPE.

Below is a visual representation of the general experimental workflow for handling this compound.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment prep_area Designate Handling Area prep_ppe Inspect and Prepare PPE prep_area->prep_ppe prep_equip Prepare Equipment prep_ppe->prep_equip don_ppe Don PPE prep_equip->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A flowchart illustrating the key steps in the safe handling of this compound, from preparation to post-experiment procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Sharps (needles, scalpels) should be disposed of in a designated sharps container.

2. Waste Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Use secondary containment to prevent spills.[6]

  • Ensure all waste containers are properly sealed.

3. Waste Collection:

  • Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department for specific guidance and to schedule a collection.[6][7]

Waste Type Container Labeling Disposal Procedure
Solid Waste Lined, puncture-resistant container"Hazardous Waste: this compound Solid Waste"Collect in a designated container and arrange for pickup by EHS.
Liquid Waste Compatible, sealed container (e.g., glass or polyethylene)"Hazardous Waste: this compound in [Solvent]"Collect in a designated container with secondary containment and arrange for pickup by EHS.
Sharps Approved sharps container"Sharps Waste"Dispose of in a designated sharps container for EHS collection.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, compounds from the Erythroxylum genus, including diterpenes and tropane alkaloids, have shown various biological activities such as anesthetic, anti-inflammatory, and cytotoxic effects.[8] Natural products, particularly alkaloids, are known to modulate numerous cellular signaling pathways, often impacting cell survival and proliferation.[9] One such critical pathway is the NF-κB signaling cascade, which plays a central role in inflammation and cell survival.

The following diagram illustrates a simplified representation of how a natural product could potentially inhibit the NF-κB signaling pathway.

Caption: A diagram showing the potential mechanism of NF-κB pathway inhibition by a natural product like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.